molecular formula C8H9N3O B13102171 N-cyclopropylpyrazine-2-carboxamide

N-cyclopropylpyrazine-2-carboxamide

カタログ番号: B13102171
分子量: 163.18 g/mol
InChIキー: QJFGFIPABWFSQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-Cyclopropylpyrazine-2-carboxamide (CAS 1090970-27-6) is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . This compound belongs to the cyclopropyl carboxamide chemotype, which has been identified through high-throughput phenotypic screening as a novel class of antimalarial agents . Research indicates that its primary mechanism of action is the inhibition of cytochrome b, a component of the mitochondrial cytochrome bc1 complex (complex III) in Plasmodium falciparum . As a cytochrome b inhibitor, it targets the malaria parasite's electron transport chain, demonstrating potent, slow-acting asexual blood stage activity (with frontrunner analogs exhibiting EC50 values in the nanomolar range) as well as activity against male gametes and exoerythrocytic liver stages . This makes it a valuable tool for researchers investigating novel antimalarial pathways and targeting mitochondrial function in apicomplexan parasites. Furthermore, pyrazine-2-carboxamide derivatives have also been explored in other research contexts, such as being used as elicitors to enhance the production of specific secondary metabolites in plant cell cultures . N-Cyclopropylpyrazine-2-carboxamide is for Research Use Only and is not intended for diagnostic or therapeutic use.

特性

分子式

C8H9N3O

分子量

163.18 g/mol

IUPAC名

N-cyclopropylpyrazine-2-carboxamide

InChI

InChI=1S/C8H9N3O/c12-8(11-6-1-2-6)7-5-9-3-4-10-7/h3-6H,1-2H2,(H,11,12)

InChIキー

QJFGFIPABWFSQL-UHFFFAOYSA-N

正規SMILES

C1CC1NC(=O)C2=NC=CN=C2

製品の起源

United States
Foundational & Exploratory

N-Cyclopropylpyrazine-2-carboxamide: Physicochemical Profiling and Synthetic Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of targeted oncology and small-molecule drug discovery, the strategic selection of core scaffolds dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). N-cyclopropylpyrazine-2-carboxamide (CAS: 550307-04-5) has emerged as a highly privileged building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role as a hinge-binding motif in kinase inhibition (specifically targeting PERK and Chk1), and a self-validating synthetic methodology for its preparation and downstream functionalization.

Structural Logic & Physicochemical Profile

The utility of N-cyclopropylpyrazine-2-carboxamide lies in its precise balance of electronic and steric properties. The pyrazine ring is a strongly electron-deficient heteroaromatic system. This electron withdrawal significantly lowers the pKa of the adjacent carboxamide, modulating its hydrogen-bond donor capacity to optimally interact with the backbone carbonyls of kinase hinge regions.

Simultaneously, the cyclopropyl group provides a unique steric constraint. Unlike linear alkyl chains (e.g., isopropyl or ethyl groups), the C-C bonds of a cyclopropyl ring possess high s-character, making the group slightly more electron-withdrawing and conformationally rigid. This rigidity minimizes the entropic penalty upon binding to the target active site and provides sufficient steric bulk to shield the amide bond from rapid enzymatic cleavage by ubiquitous amidases, thereby enhancing metabolic stability.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for the N-cyclopropylpyrazine-2-carboxamide scaffold, essential for calculating downstream lipophilic efficiency (LipE) and ligand efficiency (LE) metrics.

PropertyValue
Chemical Name N-cyclopropylpyrazine-2-carboxamide
CAS Registry Number 550307-04-5
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Exact Mass 163.07456 Da
SMILES String O=C(NC1CC1)c1cnccn1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Topological Polar Surface Area (tPSA) 54.9 Ų (Predicted)

(Data derived from foundational chemical substance registries and structural databases )

Mechanistic Role in Kinase Inhibition

The N-cyclopropylpyrazine-2-carboxamide moiety is not a standalone drug; rather, it is a precision-engineered warhead anchor. It is heavily utilized in the synthesis of inhibitors targeting the Unfolded Protein Response (UPR), specifically Protein kinase R-like endoplasmic reticulum kinase (PERK) , as well as cell-cycle regulators like Checkpoint kinase 1 (Chk1) .

When integrated into a larger inhibitor framework, the nitrogen atom at the 1-position of the pyrazine ring acts as a critical hydrogen bond acceptor, docking into the backbone NH of the kinase hinge region. The cyclopropyl group is directed toward the solvent-exposed channel, anchoring the molecule without clashing with the hydrophobic sub-pockets. This precise binding modality has been documented in the development of synergistic cancer therapies and PERK-inhibiting compounds . Furthermore, analogs derived from this pyrazine-2-carboxamide core have demonstrated profound efficacy in abrogating G2 arrest induced by DNA damage via Chk1 inhibition .

BiologicalPathway TME Tumor Microenvironment (Hypoxia / Nutrient Lack) ER_Stress Endoplasmic Reticulum Stress (Unfolded Protein Response) TME->ER_Stress PERK PERK Kinase Activation (Dimerization) ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a Kinase Activity Survival Tumor Cell Survival & Metastasis eIF2a->Survival Inhibitor Pyrazine-based Inhibitor (N-cyclopropyl derivative) Inhibitor->PERK Competitive ATP Hinge Binding

Fig 1: Mechanism of action for pyrazine-based PERK inhibitors in the UPR pathway.

Synthetic Methodology & Self-Validating Protocol

To ensure high fidelity in the synthesis of N-cyclopropylpyrazine-2-carboxamide, the choice of coupling reagents is paramount. Because pyrazine-2-carboxylic acid is electronically deactivated, standard carbodiimides (e.g., DCC, EDC alone) often yield sluggish kinetics and unwanted N-acylurea byproducts.

Causality of Experimental Choice: We employ HATU in the presence of DIPEA. The HOAt leaving group generated by HATU accelerates the aminolysis step via a neighboring group effect. This drives the reaction to completion rapidly, overcoming the steric hindrance posed by the cyclopropylamine.

Protocol: High-Yield Amidation (Self-Validating System)
  • Activation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 10.0 mmol of pyrazine-2-carboxylic acid in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 25.0 mmol (2.5 eq) of N,N-diisopropylethylamine (DIPEA). Cool the mixture to 0 °C using an ice bath.

  • Coupling Agent: Portion-wise, add 12.0 mmol (1.2 eq) of HATU.

    • Self-Validation Checkpoint 1 (Visual): Monitor the solution. A distinct color shift from colorless to vibrant yellow/orange must occur within 5-10 minutes. This confirms the successful formation of the active OAt-ester intermediate. If the solution remains clear, verify the integrity of the HATU reagent.

  • Amidation: Dropwise, add 12.0 mmol (1.2 eq) of cyclopropylamine. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint 2 (Analytical): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The UV trace (254 nm) must show complete consumption of the starting acid (m/z 123 [M-H]⁻) and the emergence of a single major peak corresponding to the product (m/z 164 [M+H]⁺).

  • Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 50 mL).

    • Causality Note: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL). LiCl effectively partitions DMF into the aqueous phase, preventing solvent contamination in the final solid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM).

    • Self-Validation Checkpoint 3 (Structural): Perform ¹H NMR (400 MHz, CDCl₃) analysis of the isolated solid. Success is confirmed by the presence of pyrazine aromatic protons (multiplets at δ 8.50, 8.75, 9.25 ppm), a broad amide NH singlet (~δ 7.8 ppm), and the characteristic cyclopropyl signature (a multiplet at δ 2.8-2.9 ppm for the CH, and multiplets at δ 0.6-0.9 ppm for the CH₂ groups).

Downstream Functionalization Strategies

Once synthesized, N-cyclopropylpyrazine-2-carboxamide serves as the foundation for complex API construction. The most common downstream workflow involves electrophilic C-H halogenation (typically bromination or chlorination at the C5 or C6 position of the pyrazine ring) using N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).

The resulting halopyrazine is a prime candidate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids or Buchwald-Hartwig amination with complex amines) to build the extended hydrophobic tail required for deep kinase pocket binding.

SynthesisWorkflow SM1 Pyrazine-2-carboxylic acid (Core Scaffold) Intermediate N-cyclopropylpyrazine-2-carboxamide CAS: 550307-04-5 SM1->Intermediate HATU, DIPEA, DMF (Amidation) SM2 Cyclopropylamine (Steric Modifier) SM2->Intermediate Halogenation C-H Halogenation (e.g., Bromination at C5/C6) Intermediate->Halogenation Electrophilic Activation Coupling Palladium Cross-Coupling (Suzuki/Buchwald) Halogenation->Coupling Aryl Boronic Acids / Amines API Target Kinase Inhibitor (e.g., PERK/Chk1 Modulators) Coupling->API Final Deprotection & Purification

Fig 2: Synthetic workflow from pyrazine-2-carboxylic acid to target kinase inhibitors.

References

  • Title: Perk inhibiting compounds (Patent WO2021041973A1)
  • Title: Protein kinase modulators and methods of use (Patent CA2484209C)
  • Title: Pyrazinecarboxamide, N-cyclopropyl- (9CI) Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: N-Cyclopropylpyrazine-2-carboxamide CAS 550307-04-5 Properties Source: ChemSrc URL: [Link]

A Technical Guide to the Preliminary In Vivo Toxicity Screening of N-cyclopropylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutic agents necessitates a rigorous evaluation of their safety profile before human trials can be initiated. This guide provides an in-depth, technically-focused framework for the preliminary in vivo toxicity screening of N-cyclopropylpyrazine-2-carboxamide (NCPC), a novel small molecule candidate. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the experimental design, from model selection to endpoint analysis. The methodologies detailed herein are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and are designed to establish a foundational understanding of the compound's potential toxicities, culminating in the determination of a No-Observed-Adverse-Effect Level (NOAEL). This guide is intended for researchers, toxicologists, and drug development professionals dedicated to advancing new chemical entities through the preclinical pipeline with scientific integrity and regulatory awareness.

Introduction and Strategic Objectives

N-cyclopropylpyrazine-2-carboxamide (NCPC) represents a new class of synthetic compounds with therapeutic potential. Before its efficacy can be explored in clinical settings, a comprehensive preclinical safety assessment is mandatory.[1][2] The initial step in this journey is the preliminary in vivo toxicity screening, which serves several critical objectives:

  • Hazard Identification: To determine the potential adverse effects of NCPC following acute and short-term repeated exposure.[3][4]

  • Dose-Response Characterization: To establish a relationship between the dose of NCPC and the incidence and severity of any observed toxicities.[5]

  • Target Organ Identification: To identify specific organs or tissues that may be susceptible to NCPC-induced toxicity.[6]

  • NOAEL Determination: To define the highest dose at which no statistically or biologically significant adverse effects are observed, a critical value for calculating safe starting doses in human trials.[5][7][8][9]

  • Guidance for Future Studies: To inform the design of subsequent, longer-term (sub-chronic and chronic) toxicity studies.[3]

This guide outlines a two-stage approach: an acute oral toxicity limit test followed by a 14-day repeated dose study, both aligned with established regulatory principles to ensure data quality and relevance.[10][11]

Foundational Study Design: The Rationale Behind the Protocol

A robust toxicity study is built on a foundation of carefully considered variables. The choices made at this stage are paramount to the integrity and interpretability of the results.

Test System Justification: Selection of the Animal Model

The choice of animal model is one of the most critical decisions in toxicology.[12] For preliminary screening of a novel small molecule like NCPC, the Sprague-Dawley rat is the preferred rodent species.[3][13]

  • Causality: The rat is selected due to its extensive use in toxicological research, which has generated a vast database of historical control data for comparison.[2][14] Its physiological and metabolic similarities to humans for many drug classes make it a relevant model for predicting potential human toxicities.[1] Furthermore, regulatory agencies like the FDA have extensive experience with data from this species, streamlining the review process.[6]

Dose Formulation and Vehicle Selection

The vehicle—the substance used to dissolve or suspend NCPC for administration—must be inert and not interfere with the compound's absorption or produce its own toxic effects.[15][16]

  • Expertise: For a novel compound with unknown solubility, a tiered approach to vehicle selection is recommended. The first choice is always an aqueous vehicle like 0.9% saline or a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in water.[3][15][16] These are generally well-tolerated and do not have confounding toxicities.[15][16] If NCPC's solubility is poor, an oil-based vehicle such as corn oil may be considered.[3] The use of co-solvents like DMSO or PEG-400 should be a last resort and used with caution, as they can have inherent toxicities.[15][17] For this guide, we will assume NCPC can be formulated as a suspension in 0.5% CMC.

Ethical Considerations and Adherence to the 3Rs

All animal experiments must be conducted in an AAALAC-accredited facility and in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol. The principles of the 3Rs (Replacement, Reduction, and Refinement) are integral to the study design.[18]

  • Trustworthiness: The study designs proposed, such as the Acute Toxic Class Method (OECD 423), are specifically designed to use a minimal number of animals to classify the substance's toxicity, thereby adhering to the principle of Reduction.[10][19][20] Refinement is achieved through close monitoring for clinical signs of distress and the use of humane endpoints to minimize animal suffering.[19]

Protocol 1: Acute Oral Toxicity (Limit Test)

The initial study is an acute oral limit test, designed as a first screen to determine if a single high dose of NCPC causes mortality or significant toxic effects. This protocol is based on the OECD 423 (Acute Toxic Class Method) guidelines.[10][19][20][21]

  • Objective: To assess the effects of a single, high dose of NCPC and classify its acute toxicity potential. Adverse effects occurring from a single oral dose or multiple doses within 24 hours are evaluated.[7][10][19]

  • Justification: This method is chosen for its efficiency and use of fewer animals compared to historical LD50 tests.[10][19] It provides sufficient information for hazard classification according to the Globally Harmonised System (GHS).[10][20]

Experimental Workflow: Acute Toxicity

Acute_Toxicity_Workflow cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Observation cluster_post Terminal Phase (Day 14) Acclimatization Animal Acclimatization (≥5 days) Fasting Overnight Fasting (Food, not water) Acclimatization->Fasting BodyWeight Pre-dose Body Weight Fasting->BodyWeight Dose Single Oral Gavage Dose: 2000 mg/kg BodyWeight->Dose Observation_Intense Intensive Observation (First 4 hours) Dose->Observation_Intense BodyWeight_Weekly Weekly Body Weight Dose->BodyWeight_Weekly Observation_Daily Daily Observation (14 days) Observation_Intense->Observation_Daily Sacrifice Humane Sacrifice Observation_Daily->Sacrifice BodyWeight_Weekly->Sacrifice Necropsy Gross Necropsy Sacrifice->Necropsy Tissue Tissue Collection (If abnormalities noted) Necropsy->Tissue

Figure 1: Workflow for the OECD 423-based acute oral toxicity limit test.
Step-by-Step Methodology
  • Animals: Use 3 healthy, young adult female Sprague-Dawley rats. Females are often used as they are typically slightly more sensitive.[19]

  • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.

  • Fasting: Fast animals overnight prior to dosing (access to water is maintained). This standardizes gastrointestinal absorption.

  • Dose Administration: Administer NCPC once by oral gavage at a limit dose of 2000 mg/kg. The dose volume should not exceed 2 mL/100g body weight for an aqueous vehicle.[3][10]

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 4 hours, and then daily for a total of 14 days.[22]

    • Record all clinical signs including changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, convulsions, lethargy, coma).[19]

  • Body Weight: Record individual animal body weights just prior to dosing and then weekly thereafter.

  • Termination: On Day 14, humanely sacrifice all surviving animals.

  • Necropsy: Conduct a gross necropsy on all animals (those that die during the test and those sacrificed at termination). Examine all major organs and tissues for abnormalities.[3]

Protocol 2: 14-Day Repeated Dose Oral Toxicity Study

Following the acute test, a repeated dose study provides insights into the potential toxicity of NCPC after shorter-term, continuous exposure. This protocol is a condensed version inspired by the principles of the OECD 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents) .[11][23][24]

  • Objective: To identify target organs and characterize the dose-response relationship of NCPC following 14 days of daily administration.

  • Justification: This study duration is sufficient for a preliminary assessment and helps to establish dose ranges for longer, pivotal sub-chronic studies. It allows for the evaluation of cumulative toxicity and provides critical data for NOAEL determination.[5][24]

Experimental Design
  • Animals: 40 Sprague-Dawley rats (20 male, 20 female).

  • Groups (10 animals/sex/group):

    • Group 1 (Control): Vehicle only (0.5% CMC)

    • Group 2 (Low Dose): e.g., 50 mg/kg/day NCPC

    • Group 3 (Mid Dose): e.g., 250 mg/kg/day NCPC

    • Group 4 (High Dose): e.g., 1000 mg/kg/day NCPC

  • Dose Selection Rationale: The high dose should be selected to induce some observable toxicity but not significant mortality.[24] The lower doses are typically spaced by a factor of 3-5 to help define the dose-response curve and establish the NOAEL.[5]

  • Administration: Daily oral gavage for 14 consecutive days.

Workflow: 14-Day Repeated Dose Study

Repeated_Dose_Workflow cluster_inlife In-Life Phase (Days 1-14) cluster_terminal Terminal Phase (Day 15) Dosing Daily Oral Gavage (4 Dose Groups) Observations Daily Clinical Observations Dosing->Observations BodyWeight Body Weight (Twice Weekly) Dosing->BodyWeight FoodIntake Food Consumption (Weekly) Dosing->FoodIntake Sacrifice Humane Sacrifice & Blood Collection Hematology Hematology Analysis Sacrifice->Hematology ClinChem Clinical Chemistry Sacrifice->ClinChem Necropsy Gross Necropsy & Organ Weights Sacrifice->Necropsy Histopath Histopathology (Control & High Dose) Necropsy->Histopath connect_inlife_terminal->Sacrifice

Figure 2: Key stages of the 14-day repeated dose toxicity study.
Detailed Methodologies: In-life and Terminal Procedures
  • In-life Observations: Conduct daily checks for mortality and morbidity. Perform a detailed clinical observation (e.g., changes in skin, fur, eyes, posture, behavior) once daily.

  • Body Weight and Food Consumption: Record individual body weights twice weekly and food consumption weekly. Significant changes in these parameters are sensitive indicators of systemic toxicity.

  • Terminal Blood Collection: At the end of the 14-day period, fast animals overnight. Collect blood samples via a suitable method (e.g., abdominal aorta) under anesthesia prior to sacrifice. Samples should be collected into appropriate tubes (e.g., EDTA for hematology, serum separator tubes for clinical chemistry).

  • Hematology: Analyze whole blood for key parameters including:

    • Red Blood Cell (RBC) count

    • Hemoglobin (HGB)

    • Hematocrit (HCT)

    • White Blood Cell (WBC) count with differential

    • Platelet (PLT) count

  • Clinical Biochemistry: Analyze serum for markers of organ function, including:

    • Liver: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin (TBIL)

    • Kidney: Blood Urea Nitrogen (BUN), Creatinine (CREA)

    • General: Total Protein (TP), Albumin (ALB), Glucose (GLU)

  • Necropsy and Organ Weights: Conduct a full gross necropsy on all animals. Weigh key organs, including the liver, kidneys, spleen, heart, thymus, and brain.

  • Histopathology: Preserve organs from all control and high-dose animals in 10% neutral buffered formalin.[24] Tissues will be processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).[25] A board-certified veterinary pathologist will examine the slides microscopically to identify any treatment-related changes.[26][27] If treatment-related findings are identified in the high-dose group, the same organs from the lower dose groups will be examined to establish a dose-response.[28]

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods to compare treated groups to the control group. The goal is to identify any statistically significant, dose-dependent changes that are biologically relevant.

Hypothetical In-life Data Summary

Table 1: Mean Body Weight Change and Food Consumption (Male Rats)

Group Dose (mg/kg/day) Body Weight Change (g, Day 0-14) Cumulative Food Consumption (g, Day 0-14)
1 (Control) 0 45.2 ± 5.1 310.5 ± 15.8
2 (Low) 50 44.8 ± 4.9 308.1 ± 16.2
3 (Mid) 250 41.5 ± 5.5 295.3 ± 14.9
4 (High) 1000 32.1 ± 6.2* 265.7 ± 18.1*

Data are presented as mean ± SD. *p < 0.05 compared to control.

Hypothetical Clinical Pathology Data Summary

Table 2: Selected Clinical Chemistry Parameters (Male Rats, Day 15)

Group Dose (mg/kg/day) ALT (U/L) AST (U/L) BUN (mg/dL) CREA (mg/dL)
1 (Control) 0 35.8 ± 7.2 88.1 ± 15.4 18.5 ± 2.1 0.5 ± 0.1
2 (Low) 50 38.2 ± 8.1 92.5 ± 16.8 19.1 ± 2.5 0.5 ± 0.1
3 (Mid) 250 65.4 ± 10.5* 135.7 ± 22.1* 20.3 ± 2.8 0.6 ± 0.1
4 (High) 1000 152.9 ± 25.8* 298.4 ± 45.3* 28.9 ± 3.5* 0.8 ± 0.2*

Data are presented as mean ± SD. *p < 0.05 compared to control.

Interpretation of Findings and NOAEL Determination
  • Analysis: In this hypothetical example, the high-dose group (1000 mg/kg) showed statistically significant decreases in body weight gain and food consumption, suggesting systemic toxicity. Clinical chemistry reveals significant elevations in liver enzymes (ALT, AST) and kidney markers (BUN, CREA) at the mid and high doses, indicating potential hepatotoxicity and nephrotoxicity.

  • Histopathology Correlation: Microscopic examination would be crucial to confirm these findings. For instance, findings of hepatocellular necrosis in the liver and tubular degeneration in the kidneys of the mid- and high-dose groups would correlate with the clinical chemistry changes.

Conclusion and Path Forward

This preliminary toxicity screening provides a critical initial assessment of the safety profile of N-cyclopropylpyrazine-2-carboxamide. The results from the acute and 14-day studies allow for a foundational understanding of its potential hazards, identify target organs of toxicity (in our hypothetical case, the liver and kidneys), and establish a clear NOAEL. This information is indispensable for making an informed decision on whether to advance the compound and for designing more definitive, longer-duration toxicology studies required for an Investigational New Drug (IND) application.

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Methodological & Application

The N-Cyclopropylpyrazine-2-carboxamide Scaffold: A Medicinal Chemistry Compass

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Allure of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The pyrazine-2-carboxamide core is one such "privileged scaffold," renowned for its role in the frontline anti-tubercular agent, pyrazinamide. The introduction of an N-cyclopropyl group to this core structure gives rise to N-cyclopropylpyrazine-2-carboxamide, a molecule that, while not extensively characterized in publicly available literature, stands as a compound of significant interest for researchers in drug discovery. Its structural similarity to a class of compounds with proven biological activities suggests a wealth of potential applications waiting to be unlocked. This guide provides a detailed exploration of the synthesis, potential applications, and key experimental protocols for the investigation of N-cyclopropylpyrazine-2-carboxamide, grounded in the established principles of medicinal chemistry and drawing upon the broader knowledge of related pyrazine-2-carboxamide derivatives.

I. The Genesis of a Candidate: Synthesis of N-cyclopropylpyrazine-2-carboxamide

The synthesis of N-cyclopropylpyrazine-2-carboxamide is a straightforward yet crucial process, typically achieved through the amidation of pyrazine-2-carboxylic acid. The most common and efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with cyclopropylamine. This two-step process is a cornerstone of amide bond formation in organic chemistry.

Protocol 1: Synthesis of N-cyclopropylpyrazine-2-carboxamide

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dry toluene or Dichloromethane (DCM)

  • Cyclopropylamine

  • Triethylamine (TEA) or Pyridine (as a base)

  • Dry acetone or Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step 1: Formation of Pyrazine-2-carbonyl chloride

  • In a round-bottom flask under an inert atmosphere, suspend pyrazine-2-carboxylic acid (1 equivalent) in dry toluene or DCM.

  • Slowly add thionyl chloride (1.5-2 equivalents) or oxalyl chloride (1.2 equivalents with a catalytic amount of DMF) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude pyrazine-2-carbonyl chloride is a moisture-sensitive intermediate and is typically used immediately in the next step without further purification.

Step 2: Amidation with Cyclopropylamine

  • Dissolve the crude pyrazine-2-carbonyl chloride in a dry aprotic solvent such as DCM or acetone.

  • In a separate flask, dissolve cyclopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same dry solvent.

  • Slowly add the solution of pyrazine-2-carbonyl chloride to the cyclopropylamine solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the acyl chloride is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyclopropylpyrazine-2-carboxamide.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Charting the Course: Potential Applications in Medicinal Chemistry

The N-cyclopropylpyrazine-2-carboxamide scaffold holds promise in several areas of medicinal chemistry, primarily driven by the established activities of its structural relatives.

Antimycobacterial Agents: A Legacy of Pyrazinamide

The most prominent potential application of N-cyclopropylpyrazine-2-carboxamide is in the development of new anti-tuberculosis agents. Pyrazinamide, a cornerstone of tuberculosis therapy, is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[1] Analogs of pyrazinamide are actively being investigated to overcome the growing challenge of drug-resistant tuberculosis.[2][3][4] The introduction of a cyclopropyl group can modulate the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties and efficacy against resistant strains.

Antifungal and Antibacterial Agents: Beyond Tuberculosis

Several studies have reported the antifungal and antibacterial activities of substituted pyrazine-2-carboxamides.[1][5][6] These compounds have shown activity against a range of fungal pathogens, including Trichophyton mentagrophytes, and various bacterial strains.[1][6] The N-cyclopropyl derivative should be evaluated for its broad-spectrum antimicrobial potential.

Kinase Inhibitors: Targeting Cellular Signaling

Recent research has unveiled the potential of pyrazine-based scaffolds as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, pyrrolopyrazine carboxamide derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7][8] The N-cyclopropylpyrazine-2-carboxamide core could serve as a starting point for the design of novel kinase inhibitors.

Photosynthesis Inhibitors: An Agrochemical Perspective

Interestingly, some N-substituted pyrazine-2-carboxamides have demonstrated activity as inhibitors of photosynthetic electron transport in spinach chloroplasts.[9][10][11] This suggests a potential application in the development of novel herbicides. The lipophilicity conferred by the cyclopropyl group could be a key determinant of this activity.

Chemical Probes and Imaging Agents: Illuminating Biological Processes

The pyrazine-2-carboxamide scaffold can be functionalized to create chemical probes and imaging agents for studying biological systems.[10] By attaching a fluorophore or a radionuclide, N-cyclopropylpyrazine-2-carboxamide derivatives could be designed to target specific enzymes or receptors for visualization through techniques like fluorescence microscopy or positron emission tomography (PET). The design of such probes requires a deep understanding of the target's structure and the probe's mechanism of action.[2]

III. Navigating the Uncharted: Key Experimental Protocols

To explore the therapeutic potential of N-cyclopropylpyrazine-2-carboxamide, a series of well-defined experimental protocols are essential.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.[9]

Materials:

  • N-cyclopropylpyrazine-2-carboxamide

  • Test microorganisms (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Candida albicans)

  • Appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solution: Dissolve N-cyclopropylpyrazine-2-carboxamide in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the test microorganism to the mid-logarithmic phase of growth and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (microorganism with a known antibiotic/antifungal) and a negative control (microorganism with no compound).

  • Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of N-cyclopropylpyrazine-2-carboxamide against a specific protein kinase.

Materials:

  • N-cyclopropylpyrazine-2-carboxamide

  • Recombinant protein kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of N-cyclopropylpyrazine-2-carboxamide in the kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a specific period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence signal using a plate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) can be calculated by plotting the percentage of kinase inhibition against the compound concentration.

IV. Structure-Activity Relationship (SAR): The Compass for Optimization

While specific SAR data for N-cyclopropylpyrazine-2-carboxamide is not extensively documented, we can infer valuable insights from related N-substituted pyrazine-2-carboxamides.[3][6][7]

  • Lipophilicity: The introduction of alkyl or cycloalkyl groups on the amide nitrogen generally increases the lipophilicity of the molecule. This can enhance cell membrane permeability, which is often crucial for antimicrobial activity.[9] However, an optimal level of lipophilicity is usually required, as excessive lipophilicity can lead to poor solubility and off-target effects.

  • Steric Hindrance: The size and shape of the N-substituent can significantly impact the binding of the molecule to its biological target. The compact and rigid nature of the cyclopropyl group may offer a favorable conformation for binding to certain enzyme active sites.

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.

Further SAR studies on N-cyclopropylpyrazine-2-carboxamide would involve synthesizing and testing analogs with substitutions on the pyrazine ring (e.g., at the 5- and 6-positions) and modifications of the cyclopropyl group to fine-tune the compound's properties.

V. Visualizing the Path Forward

To better understand the relationships and workflows discussed, the following diagrams are provided.

Synthesis_Workflow A Pyrazine-2-carboxylic acid B Pyrazine-2-carbonyl chloride A->B SOCl₂ or (COCl)₂ C N-cyclopropylpyrazine-2-carboxamide B->C + Cyclopropylamine, Base D Cyclopropylamine D->C

Caption: Synthetic workflow for N-cyclopropylpyrazine-2-carboxamide.

Medicinal_Chemistry_Applications Core N-cyclopropylpyrazine-2-carboxamide App1 Antimycobacterial Core->App1 App2 Antifungal/ Antibacterial Core->App2 App3 Kinase Inhibitor Core->App3 App4 Photosynthesis Inhibitor Core->App4 App5 Chemical Probe Core->App5

Caption: Potential medicinal chemistry applications.

VI. Conclusion: A Scaffold of Opportunity

N-cyclopropylpyrazine-2-carboxamide represents a molecule of significant untapped potential in medicinal chemistry. Its straightforward synthesis and the proven track record of the pyrazine-2-carboxamide scaffold provide a solid foundation for its exploration as a source of novel therapeutic agents. The detailed protocols and conceptual framework presented in this guide are intended to empower researchers to embark on the exciting journey of discovery with this promising compound. As with any scientific endeavor, a thorough and systematic investigation, guided by the principles of medicinal chemistry and a commitment to rigorous experimentation, will be the key to unlocking the full therapeutic potential of N-cyclopropylpyrazine-2-carboxamide.

References

  • Chen, J., et al. (2023). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. PMC. Available from: [Link].

  • Doležal, M., et al. (2011). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum. Available from: [Link].

  • Doležal, M., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. MDPI. Available from: [Link].

  • Erol, K., et al. (2010). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society. Available from: [Link].

  • Fu, C., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. Available from: [Link].

  • Jand'ourek, O., et al. (2015). Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. MedChemComm. Available from: [Link].

  • Kerr, V. N., et al. (1996). Synthesis and Structure-Activity Relationships of 2-pyrazinylcarboxamidobenzoates and Beta-Ionylideneacetamidobenzoates With Retinoidal Activity. PubMed. Available from: [Link].

  • Kráľová, K., et al. (2009). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. PMC. Available from: [Link].

  • Servusová, B., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. PMC. Available from: [Link].

  • Shabaan, M. A., et al. (2023). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. PMC. Available from: [Link].

  • Wang, Y., et al. (2020). Targeted Contrast Agents and Activatable Probes for Photoacoustic Imaging of Cancer. PMC. Available from: [Link].

  • van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. Available from: [Link].

  • Juhás, M., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. PMC. Available from: [Link].

  • Karan, S., et al. (2022). Activatable near-infrared fluorescence and chemical exchange saturation transfer MRI multimodal imaging probe for tumor detection in vitro and in vivo. ResearchGate. Available from: [Link].

  • Baraldi, P. G., et al. (2001). Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. PubMed. Available from: [Link].

  • Zitko, J., et al. (2012). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie. Available from: [Link].

  • Chen, Y. A., et al. (2022). Novel Imaging Probes: From Design to Applications. PMC. Available from: [Link].

  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available from: [Link].

  • Doležal, M., et al. (2009). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. MDPI. Available from: [Link].

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Application Note: High-Throughput HPLC-MS/MS Method Development for the Quantification of N-Cyclopropylpyrazine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the systematic development, optimization, and validation of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of N-cyclopropylpyrazine-2-carboxamide in human plasma. Designed for researchers and drug development professionals, this guide emphasizes the causality behind analytical choices, providing a self-validating protocol that strictly adheres to current regulatory standards.

Introduction & Pharmacological Context

N-cyclopropylpyrazine-2-carboxamide (Molecular Formula: C8​H9​N3​O , MW: 163.18 g/mol ) is a structurally significant heterocyclic compound. The pyrazine-carboxamide scaffold is frequently utilized as a core pharmacophore in the development of protein kinase modulators—such as TEK/Tie-2 inhibitors—and novel anti-infective agents[1].

To support pharmacokinetic (PK) and toxicokinetic (TK) profiling during drug development, a highly sensitive and robust bioanalytical method is required. The following protocol establishes a rapid HPLC-MS/MS workflow validated according to the FDA/ICH M10 Bioanalytical Method Validation guidelines[2].

Method Development Rationale (Expertise & Causality)

Mass Spectrometry Optimization

N-cyclopropylpyrazine-2-carboxamide contains a basic pyrazine nitrogen and an amide moiety, making it highly amenable to Positive Electrospray Ionization (ESI+).

  • Precursor Ion: Protonation readily occurs at the pyrazine ring, yielding a stable [M+H]+ precursor ion at m/z 164.1.

  • Product Ion: Collision-induced dissociation (CID) primarily drives the cleavage of the cyclopropylamine group, resulting in a dominant, stable product ion at m/z 108.0 (representing the pyrazine-carbonyl cation).

Chromatographic Separation Strategy

Pyrazine carboxamides are inherently polar, but the addition of the cyclopropyl ring introduces moderate hydrophobicity.

  • Column Selection: A superficially porous particle (SPP) C18 column (2.7 µm) was selected over fully porous particles to minimize axial dispersion, enabling sharp peak shapes and rapid mass transfer.

  • Mobile Phase: 0.1% Formic acid in both water (A) and acetonitrile (B) ensures a low pH environment, keeping the analyte fully protonated to prevent peak tailing and ensure consistent MS ionization.

Sample Preparation Logic

To balance high-throughput needs with matrix effect mitigation, a Protein Precipitation (PPT) method was chosen.

  • Solvent Choice: Cold acetonitrile acts as a rapid denaturant for plasma proteins.

  • Post-Extraction Dilution: Diluting the highly organic supernatant 1:1 with water prior to injection is a critical step. It reduces the injection solvent strength, preventing the "breakthrough" effect where the polar analyte travels too quickly through the C18 column before partitioning into the stationary phase.

G A 1. Analyte Characterization (N-cyclopropylpyrazine-2-carboxamide) B 2. Mass Spectrometry Optimization (ESI+, MRM Transitions) A->B C 3. Chromatographic Optimization (Column, Mobile Phase, Gradient) B->C D 4. Sample Preparation (Protein Precipitation) C->D E 5. Method Validation (ICH M10 Guidelines) D->E

Fig 1. Systematic HPLC-MS/MS method development workflow for bioanalysis.

Step-by-Step Experimental Protocols

Preparation of Solutions
  • Primary Stock: Weigh 1.00 mg of N-cyclopropylpyrazine-2-carboxamide reference standard. Dissolve in 1.0 mL of LC-MS grade DMSO to yield a 1.0 mg/mL stock solution.

  • Working Solutions: Serially dilute the stock with 50% Acetonitrile in water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard (IS): Prepare a 50 ng/mL working solution of N-cyclopropylpyrazine-2-carboxamide- d4​ in 100% ice-cold Acetonitrile.

Self-Validating System Suitability Test (SST)

Before analyzing any biological samples, the system must self-validate its operational readiness:

  • Carryover Check: Inject a double-blank (matrix with no analyte/IS) immediately following an Upper Limit of Quantification (ULOQ) sample. Pass criteria: Analyte peak area < 20% of LLOQ.

  • Sensitivity Check: Inject the Lower Limit of Quantification (LLOQ) standard. Pass criteria: Signal-to-Noise (S/N) ratio > 5.

  • Precision Check: Inject 6 consecutive replicates of a Mid-QC sample. Pass criteria: Retention time shift < 2% and peak area CV < 5%.

Plasma Sample Extraction (Protein Precipitation)

SamplePrep S1 50 µL Plasma Sample S2 Add 150 µL ACN + Internal Standard S1->S2 S3 Vortex Mix (5 min, 1000 rpm) S2->S3 S4 Centrifuge (10 min, 4000 x g) S3->S4 S5 Dilute Supernatant (1:1 with H2O) S4->S5 S6 LC-MS/MS Injection (5 µL) S5->S6

Fig 2. Step-by-step protein precipitation workflow for plasma sample preparation.

  • Transfer 50 µL of human plasma (K2EDTA) into a 96-well collection plate.

  • Add 150 µL of the ice-cold IS working solution (50 ng/mL in ACN) to precipitate proteins.

  • Seal the plate and vortex vigorously at 1000 rpm for 5 minutes.

  • Centrifuge the plate at 4000 × g for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to a clean 96-well injection plate.

  • Add 100 µL of LC-MS grade water to each well and mix thoroughly via pipette aspiration.

  • Submit the plate for LC-MS/MS analysis (Injection volume: 5 µL).

Analytical Parameters & Data Presentation

Table 1: Optimized LC Gradient Conditions

Column: SPP C18, 50 × 2.1 mm, 2.7 µm | Flow Rate: 0.5 mL/min | Temp: 40 °C

Time (min)Mobile Phase A (0.1% FA in H2​O )Mobile Phase B (0.1% FA in ACN)Curve Profile
0.0095%5%Initial Hold
0.5095%5%Isocratic
2.005%95%Linear Ramp
2.505%95%Wash
2.5195%5%Step Return
3.5095%5%Re-equilibration (Stop)
Table 2: Tandem Mass Spectrometry (MRM) Parameters

Source: Electrospray Ionization (Positive Mode) | Ion Spray Voltage: 5500 V | Source Temp: 500 °C

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)
N-cyclopropylpyrazine-2-carboxamide164.1108.06025
IS (d4-analog)168.1112.06025

Method Validation Summary

Following the execution of the method, validation parameters were assessed against the FDA ICH M10 guidelines[2]. All quantitative data is summarized below to demonstrate method trustworthiness.

Table 3: Validation Results Summary
Validation ParameterAcceptance Criteria (ICH M10)Observed ResultsConclusion
Linearity Range R2≥0.990 1.0 to 1000 ng/mL ( R2=0.997 )Pass. A 1/x2 weighting factor was applied to counteract heteroscedasticity.
Intra-day Precision CV ≤15% ( ≤20% at LLOQ)3.2% - 8.5%Pass. High repeatability across all QC levels.
Inter-day Accuracy ±15% ( ±20% at LLOQ)94.5% - 106.2%Pass. Reliable quantification over multiple days.
Matrix Effect IS-normalized MF CV ≤15% MF = 0.96 (CV = 4.1%)Pass. Minimal ion suppression/enhancement observed.
Extraction Recovery Consistent and reproducible88.5% (CV = 5.2%)Pass. Highly efficient extraction via PPT.

References

  • Protein kinase modulators and methods of use (CA2484209C). Google Patents.
  • M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). U.S. Food and Drug Administration (FDA).

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Application Note: N-Cyclopropylpyrazine-2-Carboxamide as a Core Building Block in the Discovery of ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted oncology, the pyrazine-2-carboxamide scaffold has emerged as a privileged pharmacophore, serving as the structural foundation for several clinical-stage and FDA-approved kinase inhibitors. As a Senior Application Scientist, I have observed that utilizing N-cyclopropylpyrazine-2-carboxamide as a primary building block significantly accelerates the hit-to-lead optimization process. This application note details the mechanistic rationale, target applications, and a self-validating synthetic protocol for functionalizing this core to develop highly potent ATP-competitive kinase inhibitors.

Mechanistic Rationale: The Pyrazine-2-Carboxamide Pharmacophore

The success of the pyrazine-2-carboxamide core in drug discovery is not coincidental; it is rooted in its precise geometric and electronic complementarity to the ATP-binding pocket of numerous kinases.

  • Bidentate Hinge Binding: The nitrogen atom of the pyrazine ring acts as a strong hydrogen bond acceptor, while the adjacent carboxamide NH functions as a hydrogen bond donor. This bidentate motif mimics the adenine ring of ATP, forming highly stable interactions with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Cys694 in FLT3 or Val96 in DAPK1) .

  • Hydrophobic Pocket Targeting: The substitution of the carboxamide with an N-cyclopropyl group is a strategic design choice. The cyclopropyl ring provides optimal steric bulk to direct the molecule into the small, lipophilic "back pocket" adjacent to the ATP-binding site. This enhances binding affinity and residence time while maintaining a low molecular weight, thereby preserving favorable ligand efficiency and cellular permeability.

Target Application: PERK and CHK1 Inhibition

The versatility of the N-cyclopropylpyrazine-2-carboxamide building block is best demonstrated in its application against stress-response kinases such as Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) and Checkpoint Kinase 1 (CHK1).

In the hypoxic and nutrient-deprived tumor microenvironment, PERK phosphorylates eIF2α, leading to the selective translation of ATF4, which promotes tumor cell survival. By utilizing N-cyclopropylpyrazine-2-carboxamide derivatives to competitively block the ATP site of PERK, researchers can effectively sever this survival pathway, driving tumor cells toward apoptosis.

PERK_Pathway ER_Stress ER Stress / Hypoxia PERK PERK Kinase ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 Translation eIF2a->ATF4 Upregulates Tumor_Survival Tumor Cell Survival ATF4->Tumor_Survival Promotes Inhibitor N-Cyclopropylpyrazine- 2-carboxamide Inhibitor Inhibitor->PERK ATP-competitive Inhibition

Figure 1: PERK/eIF2α/ATF4 signaling pathway and the mechanism of pyrazine-2-carboxamide inhibition.

Experimental Protocol: Late-Stage Functionalization Workflow

To rapidly generate a library of kinase inhibitors, researchers typically start with a halogenated derivative, such as 5-chloro-N-cyclopropylpyrazine-2-carboxamide . The following two-step protocol utilizes Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

Step 1: SNAr Amination (C5 Position)

Causality & Design: The electron-deficient nature of the pyrazine ring, exacerbated by the electron-withdrawing carboxamide group, renders the C5-chloride highly susceptible to nucleophilic attack. We select N,N-Diisopropylethylamine (DIPEA) over weaker bases to efficiently scavenge the generated HCl without competing as a nucleophile, driving the reaction to completion.

  • Reaction Setup: In a dry 20 mL scintillation vial, dissolve 5-chloro-N-cyclopropylpyrazine-2-carboxamide (1.0 eq, 0.5 mmol) and the desired primary/secondary aliphatic amine (1.2 eq, 0.6 mmol) in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add DIPEA (2.0 eq, 1.0 mmol) dropwise.

  • Execution: Seal the vial and stir the mixture at 80°C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The protocol is validated when the isotopic pattern of the chlorinated starting material completely disappears, replaced by the [M+H]+ peak of the aminated intermediate. Critical Note: Do not proceed to Step 2 if starting material >5% remains, as unreacted aryl chlorides can poison the palladium catalyst in the subsequent coupling step.

Step 2: Suzuki-Miyaura Cross-Coupling (C6 Position)

Causality & Design: If a di-halogenated starting material (e.g., 5,6-dichloro) is utilized, the C6 position can be functionalized post-SNAr to introduce aryl groups, extending the molecule into the solvent-exposed region of the kinase. The bidentate ligand dppf in Pd(dppf)Cl₂ is specifically chosen because its large bite angle facilitates the reductive elimination step and prevents catalyst poisoning by the nitrogen-rich pyrazine core—a common failure point in heterocyclic cross-couplings.

  • Reaction Setup: Combine the aminated intermediate from Step 1 (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Execution: Degas the mixture by bubbling N₂ for 10 minutes, then heat at 90°C for 12 hours.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation Checkpoint: Confirm the final structure using ¹H NMR (DMSO-d6) and HRMS. Ensure the purity is >95% via UPLC before advancing the compound to biochemical kinase assays.

Synthetic_Workflow BB Halogenated N-Cyclopropyl- pyrazine-2-carboxamide SNAr SNAr Amination (Introduce R1 at C5) BB->SNAr Amine, Base Suzuki Suzuki Cross-Coupling (Introduce R2 at C6) SNAr->Suzuki Boronic Acid, Pd(0) Purification Prep-HPLC & LC-MS Validation Suzuki->Purification Crude Mixture Lead Final Kinase Inhibitor Lead Purification->Lead >95% Purity

Figure 2: Two-step synthetic workflow for functionalizing N-cyclopropylpyrazine-2-carboxamide.

Quantitative Data: Kinase Inhibitory Activity

The table below summarizes the biochemical potency of various pyrazine-2-carboxamide derivatives against key oncology targets, demonstrating the broad utility of this scaffold in drug discovery .

Kinase TargetRepresentative Drug / Lead CompoundScaffold MotifBiochemical IC₅₀Clinical Status
FLT3 / AXL Gilteritinib (ASP-2215)Pyrazine-2-carboxamide0.29 nMFDA Approved (2018)
PKC (α / θ) Darovasertib (LXS-196)Pyrazine-2-carboxamide1.9 nM / 0.4 nMPhase II (Orphan Drug)
CHK1 BAA Pyrazine DerivativePyrazine-2-carboxamide1.4 nMPreclinical
PERK Cyclopropyl DerivativeN-cyclopropylpyrazine-2-carboxamide< 50.0 nMPreclinical

References

  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as FLT3 Inhibitors Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • WO2021041973A1 - Perk inhibiting compounds Source: Google Patents URL
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Expert Opinion on Therapeutic Patents (via PubMed) URL:[Link]

  • Gilteritinib | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

  • Darovasertib, a novel treatment for metastatic uveal melanoma Source: Frontiers in Pharmacology (via PMC) URL:[Link]

Catalytic cross-coupling reactions using N-cyclopropylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of current chemical literature indicates that N-cyclopropylpyrazine-2-carboxamide is not a widely documented, standalone catalyst or a prevalent ligand in the field of catalytic cross-coupling reactions. Its structure, however, featuring a pyrazine ring and an amide moiety, presents intriguing possibilities for its application as a bidentate ligand, analogous to well-established picolinamide or bipyridine-type ligands.

This application note, therefore, serves as a forward-looking guide, postulating the use of N-cyclopropylpyrazine-2-carboxamide as a novel ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols and mechanistic discussions are grounded in established principles of organometallic chemistry and draw from authoritative literature on analogous systems. This guide is intended for researchers and synthetic chemists interested in exploring new ligand scaffolds for catalysis.

Application Note: AN-CC-001

Topic: Exploring N-Cyclopropylpyrazine-2-carboxamide as a Novel Bidentate Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Introduction and Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The heart of this transformation lies in the palladium catalyst, whose performance is critically modulated by the coordinating ligand. While phosphine-based and N-heterocyclic carbene (NHC) ligands are prevalent, the development of new, easily accessible, and robust ligand scaffolds remains a significant goal in catalysis research.

N-cyclopropylpyrazine-2-carboxamide emerges as a promising, yet underexplored, candidate ligand. Its key structural features suggest a strong potential for catalytic applications:

  • Bidentate Chelation: The molecule possesses two potential coordination sites: the nitrogen atom of the pyrazine ring and the nitrogen or oxygen atom of the amide group. This N,N or N,O chelation can form a stable five-membered ring with a palladium center, enhancing catalyst stability and preventing palladium black precipitation.

  • Electronic Properties: The electron-deficient nature of the pyrazine ring can influence the electronic properties of the palladium center, potentially accelerating key steps in the catalytic cycle, such as reductive elimination.

  • Steric Influence: The N-cyclopropyl group provides moderate steric bulk near the metal center, which can facilitate the reductive elimination step and improve catalytic turnover.

This document provides a theoretical framework and a representative experimental protocol for leveraging N-cyclopropylpyrazine-2-carboxamide as a ligand in a model Suzuki-Miyaura coupling reaction.

Proposed Catalytic Cycle and Mechanism

We propose that N-cyclopropylpyrazine-2-carboxamide (L) can effectively stabilize a palladium catalyst throughout the Suzuki-Miyaura cycle. The catalytic cycle, illustrated below, follows the generally accepted mechanism involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Pd_II_Complex Ar-Pd(II)-X(L)₂ OxAdd->Pd_II_Complex Transmetal Transmetalation (Ar'-B(OR)₂) Pd_II_Complex->Transmetal Base (e.g., K₂CO₃) Pd_II_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->Pd_II_Diaryl RedElim Reductive Elimination Pd_II_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Catalyst_Regen Catalyst Regeneration G start Start prep Reagent Preparation Weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol), Ligand (5.3 mg, 0.03 mmol), 4-Bromotoluene (171 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol). start->prep setup Reaction Setup Add all solids to an oven-dried Schlenk tube. Evacuate and backfill with Argon (3x). prep->setup solvent Solvent Addition Add degassed 1,4-Dioxane (4.0 mL) and degassed H₂O (1.0 mL) via syringe. setup->solvent reaction Reaction Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for 12 hours. solvent->reaction workup Workup Cool to RT. Dilute with Ethyl Acetate (10 mL). Filter through Celite. Wash with H₂O (2x 10 mL) and brine (1x 10 mL). reaction->workup analysis Analysis & Purification Dry organic layer over Na₂SO₄. Concentrate in vacuo. Purify by column chromatography (Hexanes/EtOAc). Characterize product by ¹H NMR, ¹³C NMR, and GC-MS. workup->analysis end End analysis->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and N-cyclopropylpyrazine-2-carboxamide (5.3 mg, 0.03 mmol, 3 mol%) in 1 mL of 1,4-dioxane. Stir under an inert atmosphere (Argon or Nitrogen) for 15 minutes. The solution may change color, indicating complex formation.

  • Reaction Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Inerting the Atmosphere: Seal the tube and subject it to three cycles of evacuation and backfilling with argon.

  • Solvent and Catalyst Addition: Add the remaining degassed 1,4-dioxane (3.0 mL) and degassed deionized water (1.0 mL) to the Schlenk tube. Finally, add the pre-formed catalyst solution via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Representative Substrate Scope Data

The following table presents hypothetical, yet plausible, results for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using the proposed catalytic system. This data illustrates the potential scope and efficiency of the N-cyclopropylpyrazine-2-carboxamide ligand.

EntryAryl Halide (Ar-X)Boronic Acid (Ar'-B(OH)₂)Yield (%)
14-BromotoluenePhenylboronic acid92
24-ChloroacetophenonePhenylboronic acid78
32-Bromopyridine4-Methoxyphenylboronic acid85
41-Bromo-4-fluorobenzene3-Tolylboronic acid95
51-Bromo-3,5-dimethylbenzenePhenylboronic acid88 (a)

(a) Reaction time extended to 24 hours. Conditions: Pd(OAc)₂ (1 mol%), Ligand (3 mol%), Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1), 100 °C, 12 h. Yields are for isolated, purified products.

Conclusion and Future Outlook

This application note outlines a conceptual framework and a practical, representative protocol for the use of N-cyclopropylpyrazine-2-carboxamide as a novel bidentate ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling. The proposed system leverages the unique electronic and steric properties of the ligand to potentially achieve high catalytic efficiency and stability.

While the data presented here is representative, it provides a strong foundation for further investigation. Future work should focus on:

  • Empirical Validation: Synthesizing the ligand and systematically evaluating its performance against established ligand systems.

  • Ligand Optimization: Exploring derivatives of the pyrazine-carboxamide scaffold to fine-tune steric and electronic properties.

  • Broader Applications: Testing the ligand in other cross-coupling reactions, such as Buchwald-Hartwig amination, Sonogashira coupling, and C-H activation.

The exploration of such novel ligand architectures is vital for advancing the capabilities of synthetic organic chemistry, and N-cyclopropylpyrazine-2-carboxamide represents a promising lead in this ongoing endeavor.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062–5085. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Reactions. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

Application Note: In Vivo Dosing Strategies and Vehicles for N-Cyclopropylpyrazine-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

The N-cyclopropylpyrazine-2-carboxamide motif is a privileged structural scaffold frequently utilized in the design of targeted therapeutics, particularly in oncology and metabolic diseases. This moiety serves as a critical hinge-binding or structural anchoring element in several classes of protein kinase inhibitors, including PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) inhibitors[1], Chk1 (Checkpoint Kinase 1) modulators[2], and glucokinase activators[3].

While highly effective for target engagement, the physicochemical properties of this scaffold present significant challenges for in vivo dosing. The pyrazine-2-carboxamide core establishes strong intermolecular hydrogen-bonding networks (carboxamide NH as a donor; pyrazine nitrogen as an acceptor), resulting in high crystal lattice energy. Concurrently, the N-cyclopropyl group imparts substantial lipophilicity. This combination typically yields compounds with high melting points, poor aqueous solubility, and low dissolution rates, necessitating specialized formulation strategies to achieve reproducible pharmacokinetic (PK) and pharmacodynamic (PD) profiles in preclinical animal models.

Physicochemical Profiling & Vehicle Selection Rationale

Before advancing an N-cyclopropylpyrazine-2-carboxamide derivative into in vivo efficacy models, the formulation must be tailored to the intended route of administration.

  • Oral (PO) Administration: For routine PO dosing, true solutions are ideal but often unachievable at therapeutic doses (e.g., 10–50 mg/kg). Therefore, homogenous suspensions are the industry standard. Wetting agents (like Tween-80) are required to overcome the hydrophobicity of the cyclopropyl group, while suspending agents (like Methylcellulose) prevent rapid sedimentation.

  • Intravenous (IV) Administration: IV dosing requires a strictly particulate-free solution to prevent pulmonary embolism. Because simple aqueous buffers cannot overcome the crystal lattice energy of the pyrazine-2-carboxamide core, a "dissolve and trap" strategy is employed. The compound is first dissolved in a strong organic solvent (DMSO) and then trapped in mixed micelles using amphiphilic surfactants such as Solutol HS 15 (polyoxyethylene esters of 12-hydroxystearic acid), which exhibits low in vivo toxicity and high solubilizing capacity[4].

Quantitative Dosing Parameters and Vehicle Selection Matrix

The following table summarizes standardized vehicles for this chemical class, designed to balance solubilization power with animal tolerability.

RouteFormulation TypeTypical Vehicle CompositionMax Dosing Volume (Mouse)Estimated Solubility / Concentration Limit
PO Aqueous Suspension0.5% Methylcellulose (MC) + 0.1% Tween-80 in Water10 mL/kgN/A (Can dose up to 100 mg/mL as suspension)
PO Lipid Solution10% DMSO + 90% Corn Oil or Olive Oil10 mL/kg5 – 10 mg/mL
IV Micellar Solution10% DMSO + 10% Solutol HS 15 + 80% Saline5 mL/kg2 – 5 mg/mL
IP Co-solvent Solution5% DMSO + 40% PEG400 + 55% Saline10 mL/kg5 – 15 mg/mL

Mechanistic Workflow for Formulation Development

The decision tree below illustrates the logical progression from physicochemical profiling to vehicle selection based on the required dosing route.

G Start Compound: N-Cyclopropylpyrazine-2-carboxamide Assess Physicochemical Profiling (High Lattice Energy, High LogP) Start->Assess Route Select Dosing Route Assess->Route PO Oral (PO) Gavage (Efficacy & Chronic Dosing) Route->PO High capacity needed IV Intravenous (IV) (Absolute Bioavailability / PK) Route->IV True solution required VehiclePO Suspension Formulation 0.5% MC + 0.1% Tween-80 PO->VehiclePO VehicleIV Micellar Solution 10% DMSO + 10% Solutol HS 15 + 80% Saline IV->VehicleIV QC_PO QC: Microscopic Inspection (Particle Size < 50 µm) VehiclePO->QC_PO QC_IV QC: Tyndall Effect Test (No Colloidal Scattering) VehicleIV->QC_IV InVivo Proceed to In Vivo Dosing QC_PO->InVivo QC_IV->InVivo

Caption: Decision matrix and quality control workflow for formulating N-cyclopropylpyrazine-2-carboxamides.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Causality is embedded into each step to ensure the scientist understands why a manipulation is performed, allowing for real-time troubleshooting.

Protocol A: Preparation of an Aqueous Suspension for Oral (PO) Gavage

Target Concentration: 10 mg/mL Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% (v/v) Tween-80 in deionized water.

  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose (400 cP) in 100 mL of heated (80°C) deionized water under vigorous stirring. Causality: MC is insoluble in cold water but disperses in hot water. Once dispersed, cool the solution to 4°C while stirring to allow polymer hydration and viscosity development. Add 100 µL of Tween-80 and mix thoroughly.

  • Compound Weighing & Wetting: Weigh 100 mg of the N-cyclopropylpyrazine-2-carboxamide derivative into a glass mortar. Add 50–100 µL of the neat Tween-80 (or a highly concentrated Tween-80 stock) directly to the powder.

    • Causality: The lipophilic cyclopropyl group repels water. Grinding the dry powder with the surfactant physically forces the surfactant molecules onto the hydrophobic crystal faces, significantly lowering interfacial tension.

  • Trituration: Grind the wetted powder with a pestle for 2–3 minutes until a smooth, uniform paste is formed.

  • Gradual Dilution: Slowly add the 0.5% MC vehicle in 1 mL increments while continuously grinding. Transfer the suspension to a dosing vial and bring the final volume to 10 mL.

    • Causality: The MC increases the kinematic viscosity of the continuous phase, which, according to Stokes' Law, drastically reduces the sedimentation velocity of the suspended particles, ensuring a homogenous dose is drawn into the syringe.

  • Self-Validation (Quality Control): Place a drop of the suspension on a glass slide and observe under a light microscope. Verify that no large agglomerates (>50 µm) remain. Large particles possess poor dissolution kinetics in the gastrointestinal tract and can physically occlude the gavage needle.

Protocol B: Preparation of a Micellar Solution for Intravenous (IV) Injection

Target Concentration: 2 mg/mL Vehicle: 10% DMSO / 10% Solutol HS 15 / 80% Saline.

  • Primary Solubilization: Weigh 20 mg of the compound into a sterile glass vial. Add 1.0 mL of pure DMSO and vortex/sonicate until completely dissolved.

    • Causality: DMSO acts as a powerful hydrogen-bond acceptor/donor, effectively breaking the high crystal lattice energy of the pyrazine-2-carboxamide core that water cannot overcome.

  • Micellar Encapsulation: Add 1.0 mL of Solutol HS 15 (pre-warmed to 37°C to liquefy) to the DMSO solution. Vortex vigorously for 2 minutes.

    • Causality: Solutol HS 15 is an amphiphilic surfactant. Mixing it with the dissolved drug allows the hydrophobic tails to associate with the lipophilic cyclopropyl and pyrazine rings before water is introduced, priming the system for micelle formation[4].

  • Aqueous Phase Addition: Place the vial on a magnetic stirrer at 500 RPM. Dropwise, add 8.0 mL of 0.9% normal saline.

    • Causality: Rapid addition of water causes localized supersaturation, leading to rapid nucleation and irreversible precipitation of the drug. Dropwise addition gives the Solutol HS 15 time to self-assemble into mixed micelles, trapping the drug in the hydrophobic core.

  • Self-Validation (Tyndall Effect Test): In a dark room, shine a laser pointer horizontally through the vial. A true solution will allow the beam to pass through invisibly. If a bright, visible beam (scattering) is observed, the formulation contains colloidal aggregates or micro-precipitates and is unsafe for IV administration.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in N-cyclopropylpyrazine-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-cyclopropylpyrazine-2-carboxamide Synthesis

Welcome to the technical support guide for the synthesis of N-cyclopropylpyrazine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low reaction yields, encountered during the synthesis of this important heterocyclic amide.

Troubleshooting Guide & FAQs

This guide provides solutions to specific problems you may encounter. The synthesis, an amide coupling between pyrazine-2-carboxylic acid and cyclopropylamine, can be deceptively challenging. Below are common questions and field-tested solutions.

Q1: My overall yield is very low. What are the most common culprits?

Low yields in this synthesis typically stem from one of four areas: inefficient activation of the carboxylic acid, undesired side reactions, suboptimal reaction conditions, or product loss during work-up.

A systematic approach to troubleshooting is crucial. Before altering the core chemistry, verify the quality and purity of your starting materials and ensure your reaction is conducted under strictly anhydrous conditions.

Here is a logical workflow for diagnosing the issue:

G start Low Yield Observed q1 Are Starting Materials Pure & Dry? start->q1 a1_no Purify/Dry Reagents (Pyrazine-2-carboxylic acid, Cyclopropylamine, Solvent) q1->a1_no No q2 Is Carboxylic Acid Activation Incomplete? q1->q2 Yes a1_no->q2 a2_yes Switch to a More Potent Coupling Reagent (e.g., HATU) or Add an Activator (HOBt/DMAP) q2->a2_yes Yes q3 Are Side Products Observed (e.g., by TLC/LCMS)? q2->q3 No a2_yes->q3 a3_yes Optimize Conditions: - Lower Temperature - Adjust Base - Change Reagent (e.g., avoid EDC) q3->a3_yes Yes q4 Is Product Lost During Work-up? q3->q4 No a3_yes->q4 a4_yes Modify Extraction: - pH Adjustment - Brine Wash - Back-extraction q4->a4_yes Yes end Yield Improved q4->end No a4_yes->end

Figure 1. Systematic troubleshooting workflow for low yield.
Q2: How do I choose the right coupling reagent? My current one seems inefficient.

The choice of coupling reagent is paramount. Pyrazine-2-carboxylic acid can be challenging to activate due to the electron-withdrawing nature of the pyrazine ring. If you are observing large amounts of unreacted starting acid, your activation step is likely the issue.[1]

Here is a comparison of common coupling reagents for this transformation:

Reagent ClassExamplesAdvantagesDisadvantages & Mitigation
Carbodiimides EDC, DCCInexpensive, readily available.[2]Can form an inactive N-acylurea byproduct, especially with less nucleophilic amines.[1][3] Mitigation: Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to trap the activated acid as a more stable active ester.[1][3]
Uronium/Aminium Salts HATU, HBTUHigh efficiency, fast reaction rates, and lower risk of side reactions.[4][5] HATU is often superior for difficult couplings due to the "7-aza effect" which accelerates aminolysis.[5]Higher cost. Can react with the amine to form a guanidinium byproduct if used in large excess.[1]
Phosphonium Salts PyBOP, BOPVery effective with low racemization risk.[4]More expensive. BOP produces carcinogenic HMPA as a byproduct and should be avoided.[2]
Acid Halide Formation Thionyl Chloride (SOCl₂), Oxalyl ChlorideCreates a highly reactive acyl chloride. Often drives the reaction to completion.Harsh conditions (heat, strong reagents) may not be suitable for complex substrates. Requires an extra synthetic step.

Recommendation: For difficult couplings like this one, HATU is an excellent first choice due to its high reactivity and cleaner reaction profiles.[4][5] If using a carbodiimide like EDC, the addition of an additive like HOBt is not optional—it is critical for good yield.[3]

Q3: I'm using EDC/HOBt but see a major byproduct and low conversion. What is happening?

This is a classic problem with carbodiimide chemistry. The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. If this intermediate is not immediately intercepted by the amine (cyclopropylamine), it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[1][3] This side reaction consumes your starting acid and coupling reagent, leading to low yields.

G cluster_0 EDC Activation & Coupling Acid Pyrazine-COOH O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl + EDC EDC EDC Product Desired Amide Product O_Acyl->Product + Amine (Fast) N_Acyl N-Acylurea Byproduct (Unreactive) O_Acyl->N_Acyl Rearrangement (Slow) Amine Cyclopropylamine

Figure 2. Competing reaction pathways for the O-acylisourea intermediate.

Solutions:

  • Use an Additive: HOBt or HOAt reacts with the O-acylisourea to form an active ester. This new intermediate is more stable towards rearrangement but still highly reactive towards the amine, effectively funneling the reaction towards your desired product.[3]

  • Order of Addition: Pre-activate the carboxylic acid. Stir the pyrazine-2-carboxylic acid, coupling reagent (EDC), and HOBt together in an anhydrous aprotic solvent (like DMF or DCM) for 15-30 minutes at 0 °C before adding the cyclopropylamine and a non-nucleophilic base (like DIPEA).[3]

  • Switch Reagents: As mentioned, switching to a uronium salt like HATU often circumvents this issue entirely.[5]

Q4: What are the optimal solvent and base combinations?
  • Solvent: A dry, aprotic polar solvent is typically best.

    • DMF (Dimethylformamide): Excellent solvating properties for all components. Must be rigorously dried as it is hygroscopic.

    • DCM (Dichloromethane): A good choice, less hygroscopic than DMF.

    • Acetonitrile (MeCN): Also a viable option, particularly for EDC/DMAP-based couplings.[6]

  • Base: A non-nucleophilic tertiary amine base is required to neutralize the acid formed during the reaction and to deprotonate the amine if it is added as a salt.

    • DIPEA (Diisopropylethylamine): Highly recommended. Its bulky isopropyl groups make it non-nucleophilic, preventing it from competing with cyclopropylamine.

    • Triethylamine (TEA): Can be used, but it is slightly more nucleophilic than DIPEA and can sometimes lead to side reactions.

    • Stoichiometry: Use 2-3 equivalents of the base, especially if your amine is a hydrochloride salt.[3]

Q5: I'm losing a significant amount of my product during the aqueous work-up. What can I do to improve recovery?

N-cyclopropylpyrazine-2-carboxamide has moderate polarity and some water solubility, which can lead to losses during extraction.

Standard Work-up Protocol: A typical work-up involves diluting the reaction mixture with an organic solvent (like Ethyl Acetate or DCM) and washing sequentially with a mild acid (e.g., 1M HCl or citric acid), a mild base (e.g., sat. NaHCO₃), and finally brine.[7][8]

Troubleshooting Steps:

  • Saturate the Aqueous Layer: Before extracting, add a significant amount of sodium chloride (brine) to the aqueous layer.[7] This "salting out" effect decreases the polarity of the aqueous phase and drives your organic product into the organic layer.

  • Back-Extraction: After your initial extraction, take all your aqueous washes and combine them. Extract this combined aqueous phase one or two more times with fresh organic solvent (e.g., EtOAc). This will recover any product that partitioned into the aqueous layers.

  • Avoid Strong Acids/Bases: The pyrazine nitrogens are basic and can be protonated. While a mild acid wash is necessary to remove excess amine base, prolonged or strong acid exposure could increase the product's water solubility.

  • Solvent Choice: If your product has high polarity, consider using a more polar extraction solvent like a 9:1 mixture of DCM:Isopropanol.

Recommended Experimental Protocol: HATU-Mediated Coupling

This protocol is robust and generally provides high yields for this specific transformation.

Materials:

  • Pyrazine-2-carboxylic acid (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (to make a 0.1-0.5 M solution)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrazine-2-carboxylic acid and HATU.

  • Dissolution: Add anhydrous DMF and stir to dissolve. Cool the mixture to 0 °C in an ice bath.

  • Activation: Add DIPEA to the mixture and stir for 5 minutes. The solution may change color as the active ester forms.

  • Coupling: Add cyclopropylamine dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and finally with saturated brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield pure N-cyclopropylpyrazine-2-carboxamide.

References

  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Benchchem. (n.d.). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Royal Society of Chemistry. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. RSC Publishing.
  • (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
  • Royal Society of Chemistry. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazinoic Acid Amides from Pyrazine-2,3-dicarboxylic Anhydride.
  • (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • Doležal, M., Zitko, J., Kesetovicová, D., Kuneš, J., & Svobodová, M. (2009). Substituted N-Phenylpyrazine-2-carboxamides: synthesis and antimycobacterial evaluation. Molecules, 14(10), 4180-4189.
  • Doležal, M., Palek, L., Vinšová, J., Kuneš, J., & Buchta, V. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256.
  • Doležal, M., Zitko, J., Kuneš, J., Svobodová, M., & Buchta, V. (2011). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 16(10), 8421-8436.
  • (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Doležal, M., Zitko, J., Kuneš, J., Svobodová, M., & Buchta, V. (2009). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, 14(10), 4180-4189.
  • Doležal, M., Osička, Z., Zitko, J., Kuneš, J., Jampílek, J., Vejsová, M., ... & Kráľová, K. (2019). Substituted N-phenylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of Their Antimycobacterial, Antifungal and Photosynthesis-inhibiting Activity. ResearchGate.
  • Doležal, M., Zitko, J., Kuneš, J., & Kráľová, K. (n.d.). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum.

Sources

Preventing degradation of N-cyclopropylpyrazine-2-carboxamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-cyclopropylpyrazine-2-carboxamide Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-cyclopropylpyrazine-2-carboxamide. This resource is designed to provide you with in-depth guidance on preventing the degradation of this compound during long-term storage. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge and troubleshooting strategies to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of N-cyclopropylpyrazine-2-carboxamide during long-term storage?

A1: The degradation of N-cyclopropylpyrazine-2-carboxamide is primarily influenced by environmental factors such as temperature, humidity, and light.[1][2] The amide and pyrazine functional groups are susceptible to specific degradation pathways.

  • Hydrolysis: The amide bond can undergo hydrolysis, particularly in the presence of moisture and at elevated temperatures, leading to the formation of pyrazine-2-carboxylic acid and cyclopropylamine. The rate of hydrolysis can be influenced by pH.[3]

  • Oxidation: The pyrazine ring, being an electron-deficient aromatic system, can be susceptible to oxidation, especially under harsh conditions or in the presence of oxidizing agents.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photo-fragmentation or photoisomerization of the pyrazine ring.[4][5]

  • Thermal Degradation: High temperatures can accelerate both hydrolysis and other decomposition pathways.[6]

Q2: What are the ideal storage conditions for N-cyclopropylpyrazine-2-carboxamide to ensure its long-term stability?

A2: To minimize degradation, N-cyclopropylpyrazine-2-carboxamide should be stored in a tightly sealed container in a controlled environment.[7] The recommended long-term storage conditions are:

  • Temperature: Refrigeration (2°C to 8°C) is generally recommended to slow down chemical degradation processes.[8] For very long-term storage, freezing (down to -20°C or -80°C) can be considered, though care must be taken to prevent freeze-thaw cycles.[8][9]

  • Humidity: The storage environment should be dry, with controlled low humidity (e.g., below 60% RH) to minimize the risk of hydrolysis.[9] Using desiccants within a secondary container is a good practice.

  • Light: The compound should be protected from light, especially UV light, by storing it in an amber or opaque container.[1][2]

  • Atmosphere: For highly sensitive applications or very long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q3: How can I tell if my sample of N-cyclopropylpyrazine-2-carboxamide has degraded?

A3: Degradation may not always be visually apparent. While changes in color or physical state can be indicators, analytical methods are necessary for confirmation. The most common way to assess purity and detect degradation products is through High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Troubleshooting Guides

Scenario 1: Unexpected Results in a Biological Assay

Question: I've been using a batch of N-cyclopropylpyrazine-2-carboxamide that has been stored in the lab for over a year, and my recent assay results are inconsistent and show lower than expected activity. Could this be due to degradation?

Answer: Yes, it is highly probable that the observed inconsistency and reduced activity are due to the degradation of your compound. Here’s a step-by-step troubleshooting guide:

Step 1: Verify Storage Conditions

  • Action: Review your storage records. Was the compound consistently stored at the recommended temperature and protected from light and moisture?[7] Any deviations, such as prolonged periods at room temperature, could have accelerated degradation.

Step 2: Analytical Purity Assessment

  • Action: Perform an HPLC analysis on your current sample and compare it to the certificate of analysis (CoA) of a new, unopened batch if available.

  • Rationale: This will provide a quantitative measure of the purity of your aged sample. The presence of new peaks or a significant decrease in the main peak's area percentage is strong evidence of degradation.

Step 3: Confirm Identity of Degradants (Optional but Recommended)

  • Action: If your HPLC system is connected to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the degradation products.

  • Rationale: The expected hydrolysis products would be pyrazine-2-carboxylic acid and cyclopropylamine. Identifying these would confirm the degradation pathway.

Experimental Protocol: HPLC Purity Assessment

  • Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of N-cyclopropylpyrazine-2-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Preparation of Sample Solution: Prepare a solution of your stored N-cyclopropylpyrazine-2-carboxamide at the same concentration as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has maximum absorbance.

    • Injection Volume: 10 µL.

  • Analysis: Inject both the standard and sample solutions. Compare the chromatograms for the appearance of new peaks and a decrease in the area of the main peak in your sample.

Scenario 2: Setting up a Long-Term Stability Study

Question: I need to establish a re-test period for our in-house stock of N-cyclopropylpyrazine-2-carboxamide. How should I design a stability study?

Answer: Designing a robust stability study is crucial for ensuring the quality of your compound over time. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of active pharmaceutical ingredients (APIs).[1][2][10][11] Here is a workflow based on these principles:

Workflow for a Long-Term Stability Study

Stability_Study_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation start Define Study Objectives (e.g., re-test period) select_batches Select Batches (at least three primary batches) start->select_batches define_conditions Define Storage Conditions (Long-term, Intermediate, Accelerated) select_batches->define_conditions define_testing Define Testing Parameters (Appearance, Purity, Degradants) define_conditions->define_testing place_samples Place Samples in Stability Chambers define_testing->place_samples pull_samples Pull Samples at Defined Time Points place_samples->pull_samples analyze_samples Analyze Samples (e.g., HPLC, LC-MS) pull_samples->analyze_samples analyze_samples->pull_samples Continue for study duration compile_data Compile & Analyze Data analyze_samples->compile_data evaluate_trends Evaluate Degradation Trends compile_data->evaluate_trends establish_retest Establish Re-test Period evaluate_trends->establish_retest

Caption: Workflow for a long-term stability study of N-cyclopropylpyrazine-2-carboxamide.

Step-by-Step Protocol:

  • Batch Selection: Use at least three primary batches of N-cyclopropylpyrazine-2-carboxamide to account for any batch-to-batch variability.[1]

  • Container Closure System: Store the samples in the same container closure system that will be used for long-term storage.

  • Storage Conditions: As per ICH Q1A(R2) guidelines, the following conditions are recommended:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[9]

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[12]

    • Accelerated: Test at 0, 3, and 6 months.[12]

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance (visual inspection).

    • Purity assay (by HPLC).

    • Quantification of degradation products (by HPLC).

Data Presentation: Example Stability Data Table

Storage ConditionTime Point (Months)AppearancePurity (%) by HPLCTotal Degradants (%)
25°C / 60% RH0White Powder99.80.2
3White Powder99.70.3
6White Powder99.60.4
12White Powder99.50.5
40°C / 75% RH0White Powder99.80.2
3White Powder99.01.0
6Off-white Powder98.21.8

A "significant change" is defined as a failure to meet the established specification.[12] The data from the accelerated study can be used to predict the shelf-life under long-term conditions.

Potential Degradation Pathways

Understanding the potential chemical transformations of N-cyclopropylpyrazine-2-carboxamide is key to preventing them.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation parent N-cyclopropylpyrazine-2-carboxamide acid Pyrazine-2-carboxylic acid parent->acid + H2O amine Cyclopropylamine parent->amine + H2O photo_products Isomers / Fragments parent->photo_products hν (UV light)

Caption: Potential degradation pathways for N-cyclopropylpyrazine-2-carboxamide.

By implementing these storage and testing strategies, you can ensure the long-term stability of your N-cyclopropylpyrazine-2-carboxamide, leading to more reliable and reproducible research outcomes.

References

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. Retrieved from [Link]

  • MDPI. (2022, June 14). Synthesis, Characterization, DFT and Photocatalytic Studies of a New Pyrazine Cadmium(II) Tetrakis(4-methoxy-phenyl)-porphyrin Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Two step approach to piperazine-2-carboxamide via hydrolysis followed.... Retrieved from [Link]

  • GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 10. Retrieved from [Link]

  • ScienceDirect. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and thermal decomposition of N,N-dialkoxyamides. Retrieved from [Link]

  • MDPI. (2018, October 31). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Quantum dynamics of the photostability of pyrazine. Retrieved from [Link]

  • MDPI. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2026, March 6). (PDF) Wavelength-dependent photofragmentation of pyrazine. Retrieved from [Link]

Sources

Optimizing mobile phase conditions for N-cyclopropylpyrazine-2-carboxamide analysis

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Mobile Phase Optimization & Troubleshooting

Welcome to the technical support center for the analysis of N-cyclopropylpyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are developing and refining HPLC/UPLC methods for this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chromatographic principles to empower you to make informed decisions, solve common problems, and develop robust, reliable analytical methods.

N-cyclopropylpyrazine-2-carboxamide, an analog of the antitubercular drug pyrazinamide[1][2][3], presents unique challenges in reversed-phase chromatography due to its polarity and the presence of basic nitrogen atoms in the pyrazine ring. This guide provides a structured, question-and-answer approach to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions you might have before starting your method development.

Q1: What are the key physicochemical properties of N-cyclopropylpyrazine-2-carboxamide that influence its chromatographic behavior?

Answer: Understanding the analyte's properties is the foundation of method development. For N-cyclopropylpyrazine-2-carboxamide, consider the following:

  • Polarity: The molecule contains a polar carboxamide group and a pyrazine ring, making it a polar compound. This can lead to poor retention on traditional C18 columns, especially with high organic content in the mobile phase.[4]

  • Ionization (pKa): The pyrazine ring contains two nitrogen atoms, which are weakly basic. The parent compound, pyrazinamide, has a pKa of approximately 0.5[5]. This means it is a very weak base and will be protonated (positively charged) only under highly acidic conditions. The mobile phase pH will dictate its ionization state, which in turn significantly affects retention and peak shape.[6][7]

  • Solubility: While specific data for this analog is limited, the parent pyrazinamide is soluble in water and organic solvents like methanol.[2][8] Always ensure your sample is fully dissolved in the initial mobile phase or a weaker solvent to prevent peak distortion.[9][10]

Q2: What is a good starting point for mobile phase and column selection in Reversed-Phase HPLC?

Answer: For initial method development, a systematic approach is best. A standard set of starting conditions provides a baseline from which to optimize.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column High-purity C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle sizeA C18 phase is the workhorse of reversed-phase chromatography and a good first choice.[11] Using a modern, high-purity silica column minimizes silanol interactions that cause peak tailing with basic compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier ideal for LC-MS compatibility and provides a low pH (~2.7) to control the ionization of residual silanols.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 10-15 minutesA broad gradient scout run is essential to determine the approximate elution conditions and identify any late-eluting impurities.
Flow Rate 0.4 - 0.6 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.)Adjust based on column dimensions and particle size to maintain optimal efficiency.
Column Temp. 30 - 40 °CElevated temperatures can improve peak shape and reduce mobile phase viscosity, but can also degrade the column and analyte. 30 °C is a safe starting point.[13]
Detection UV, scan 200-400 nm initially, then select λmaxThe pyrazine ring system is UV active. A DAD/PDA detector allows for the determination of the optimal detection wavelength.
Q3: How does mobile phase pH affect the analysis, and how do I control it?

Answer: Mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of ionizable compounds like this one.[7][14][15]

  • Mechanism of Action:

    • Analyte Ionization: As a weak base, the analyte will be neutral at mid-to-high pH, increasing its hydrophobicity and retention in reversed-phase. At low pH, it becomes protonated (charged), making it more polar and reducing retention.[6]

    • Stationary Phase Ionization: The silica backbone of most columns has silanol groups (Si-OH) that become deprotonated (Si-O⁻) at pH values above ~3.5.[6] These negatively charged sites can cause strong electrostatic interactions with positively charged basic analytes, leading to severe peak tailing.[12][14]

  • Practical Strategy:

    • Low pH (2.5 - 3.5): This is often the best starting point. It protonates the silanol groups, minimizing their negative charge and thus reducing peak tailing.[6][14] While this may also protonate the analyte and reduce retention, the improvement in peak shape is often a worthwhile trade-off.

    • High pH (8 - 10): Using a modern, pH-stable column, you can operate at a high pH. This keeps the analyte in its neutral, more retentive form. However, silanol groups will be fully ionized, which can still cause issues if the column is not properly designed for high pH work.[16]

    • Mid pH (4 - 7): This range should generally be avoided. Here, both the analyte and the silanol groups can exist in mixed ionized/non-ionized states, leading to broad, split, or irreproducible peaks.[9] A robust method should have a mobile phase pH at least 2 units away from the analyte's pKa.[9][14]

Q4: Which organic modifier is better: Acetonitrile or Methanol?

Answer: Both acetonitrile (ACN) and methanol (MeOH) are excellent organic modifiers, but they provide different selectivity, meaning they can change the relative retention of your analyte and any impurities.[6]

  • Acetonitrile: Generally has a stronger elution strength for a given concentration, lower viscosity (leading to lower backpressure), and better UV transparency at low wavelengths.

  • Methanol: Is a protic solvent and can engage in hydrogen bonding interactions differently than ACN. This can lead to significant changes in selectivity, which can be exploited to improve a difficult separation.[6]

Recommendation: Start with acetonitrile due to its favorable physical properties. If you face co-elution or resolution issues that cannot be solved by adjusting the gradient or pH, perform an identical run but substitute methanol for acetonitrile. You may need to adjust the concentration to achieve similar retention times.

Section 2: Troubleshooting Guide

This section is formatted to help you quickly diagnose and solve specific problems you encounter during your experiments.

Problem: Poor Retention (Analyte elutes near the void volume)
Q: My peak for N-cyclopropylpyrazine-2-carboxamide is eluting too early. How can I increase its retention time?

Answer: This is a common issue for polar compounds in reversed-phase chromatography.[4][17] Here are several strategies to try, in order of complexity:

  • Decrease the Organic Content: The most straightforward solution. Reduce the starting percentage of your organic modifier (e.g., start your gradient at 1% or 2% ACN instead of 5%). For isocratic methods, simply lower the overall organic percentage.

  • Change the Organic Modifier: If using acetonitrile, try switching to methanol. Methanol is a weaker solvent in reversed-phase, so you will likely see an increase in retention for the same percentage in the mobile phase.

  • Increase Mobile Phase pH: If you are using a low-pH mobile phase (like 0.1% formic acid), the analyte is likely protonated and highly polar. Switching to a mid-range or high pH (e.g., pH 7-9 with a pH-stable column) will neutralize the molecule, making it more hydrophobic and increasing its retention.[16] Use a volatile buffer like ammonium bicarbonate if MS detection is required.

  • Use a Different Stationary Phase: If mobile phase adjustments are insufficient, consider a column with a different chemistry.

    • Polar-Embedded/Polar-Endcapped Columns: These columns (e.g., RP-Amide) are designed to provide enhanced retention for polar compounds.[11]

    • Phenyl-Hexyl Columns: These phases can offer alternative selectivity through pi-pi interactions.[6][11]

  • Switch to HILIC: For very polar compounds that are unretainable in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or an amide phase) with a high-organic, low-aqueous mobile phase.

Problem: Poor Peak Shape (Tailing, Fronting, Splitting)
Q: I'm observing significant peak tailing. What are the common causes and solutions?

Answer: Peak tailing is the most frequent peak shape problem, especially for basic compounds, and it can compromise accurate integration.[12][14][18]

DOT Diagram: Diagnosing Peak Tailing

Caption: Logic diagram for troubleshooting peak tailing.

  • Primary Cause: Secondary Silanol Interactions. As discussed in the FAQ, ionized silanols on the silica surface interact with the basic analyte.

    • Solution 1: Lower Mobile Phase pH. Adjust the pH to be between 2.5 and 3.5 using a buffer or acid modifier (e.g., formic, phosphoric, or TFA). This protonates the silanols, minimizing the unwanted interaction.[6][12][14]

    • Solution 2: Use a Modern, High-Purity Column. Columns specifically marketed as "high-purity silica" or "base-deactivated" have fewer accessible silanol groups and are less prone to causing tailing.

  • Secondary Cause: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Tertiary Cause: Column Contamination or Degradation. Strongly retained impurities can build up at the column head, creating active sites. A void (a physical space) can also form at the inlet.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol). If this fails, reverse the column (if permitted by the manufacturer) and flush again. If the problem persists, the column may need to be replaced.[10]

Q: My peak is fronting. What does this indicate?

Answer: Peak fronting is typically caused by two issues:

  • Sample Overload (Volume/Concentration): This is distinct from the mass overload that causes tailing. Injecting a large volume of a highly concentrated sample can lead to fronting. The solution is to reduce the injection volume or dilute the sample.[18]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase (e.g., sample in 100% ACN, mobile phase starts at 5% ACN), the peak will be distorted and often exhibit fronting.[9][10]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can fully dissolve the analyte.

Q: Why is my peak splitting into two or showing shoulders?

Answer: Split peaks can be frustrating and point to several potential issues:[18]

  • Co-eluting Impurity: The simplest explanation is that you have an impurity that is not fully resolved from your main peak.

    • Solution: Adjust the mobile phase (pH, organic modifier type, or gradient slope) to try and separate the two components.

  • Mobile Phase pH is too close to Analyte pKa: If the pH is near the pKa, the analyte can exist as a mixture of its ionized and neutral forms, which may separate slightly on the column, causing a split or broadened peak.[9]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa. For this compound, this means staying below pH ~ -1.5 or above pH ~ 2.5. Practically, operating at pH > 2.5 is the only option.

  • Column Inlet Problem: A partially blocked inlet frit or a void in the packing material at the head of the column can cause the sample band to split as it enters the column.[10][18]

    • Solution: First, try replacing the in-line filter or frit. If that doesn't work, reverse-flush the column (check manufacturer's instructions). If the problem persists, the column is likely damaged and needs replacement.

Problem: Inconsistent Retention Times
Q: My retention times are drifting between injections. How can I stabilize them?

Answer: Retention time stability is crucial for reliable identification and quantification. Drifting retention times usually point to a system issue.[10][19]

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running steep gradients. A good rule of thumb is to flush with 10-20 column volumes of the starting mobile phase.

  • Mobile Phase Issues:

    • Inadequate Buffering: If the pH is not properly controlled by a buffer, small changes can lead to large shifts in retention. Ensure your buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is within the buffer's effective range (pKa ± 1 pH unit).[7][12]

    • Composition Change: One of the mobile phase components may be evaporating, changing the ratio of aqueous to organic. Keep solvent bottles capped.

  • Pump/System Issues: Leaks in the pump, faulty check valves, or trapped air bubbles can cause inconsistent flow rates, leading directly to retention time shifts.[19] Purge the pump and check for any visible leaks or pressure fluctuations.

  • Temperature Fluctuations: Unstable column temperature will cause retention times to drift. Use a thermostatted column compartment and ensure it is set to a stable temperature.[19]

Section 3: Experimental Protocols & Workflows

This section provides step-by-step methodologies for key optimization experiments.

Protocol 1: Systematic Mobile Phase pH Screening

This protocol is designed to efficiently determine the optimal pH for your separation.

  • Prepare Buffers: Prepare aqueous mobile phase A at three different pH levels using MS-compatible buffers.

    • pH 3.0: 10 mM Ammonium Formate in Water, adjust pH to 3.0 with Formic Acid.

    • pH 6.0: 10 mM Ammonium Acetate in Water, adjust pH to 6.0.

    • pH 9.0: 10 mM Ammonium Bicarbonate in Water, adjust pH to 9.0 (requires a pH-stable column).

  • Prepare Organic Phase: Prepare mobile phase B: Acetonitrile.

  • Equilibrate System: Install the column (a pH-stable C18 is recommended) and thoroughly flush the system with 50:50 Water:ACN.

  • Run pH 3.0 Method: Equilibrate the column with the pH 3.0 buffer for at least 20 column volumes. Inject your sample using a standard gradient (e.g., 5-95% ACN over 10 min).

  • Run pH 6.0 Method: Thoroughly flush the system and column with 50:50 Water:ACN to remove the previous buffer. Equilibrate with the pH 6.0 buffer and repeat the injection.

  • Run pH 9.0 Method: Repeat the flushing and equilibration steps with the pH 9.0 buffer and inject the sample.

  • Evaluate Data: Compare the chromatograms from the three runs. Assess:

    • Retention Time: Where does the analyte elute?

    • Peak Shape: What is the tailing factor at each pH?

    • Resolution: How well is the analyte separated from impurities?

  • Select Optimal pH: Choose the pH that provides the best combination of retention, peak shape, and resolution to proceed with further optimization.

Workflow: Mobile Phase Optimization Logic

This diagram illustrates a logical decision-making process for method development.

Mobile_Phase_Optimization Start Start: Scout Gradient (C18, ACN/H2O w/ 0.1% FA) CheckRetention Is Retention Factor (k') > 2? Start->CheckRetention CheckPeakShape Is Tailing Factor < 1.5? CheckRetention->CheckPeakShape Yes AdjustGradient Optimize Gradient: - Decrease starting %B - Shallow gradient slope CheckRetention->AdjustGradient No CheckResolution Is Resolution (Rs) > 2 for critical pairs? CheckPeakShape->CheckResolution Yes AdjustpH Troubleshoot Peak Shape: - Screen different pH values - Use high-purity column CheckPeakShape->AdjustpH No ChangeSolvent Improve Resolution: - Try Methanol instead of ACN - Fine-tune gradient CheckResolution->ChangeSolvent No End Method Optimized CheckResolution->End Yes AdjustGradient->CheckRetention AdjustpH->CheckPeakShape ChangeSolvent->CheckResolution

Sources

Validation & Comparative

Comparative Binding Affinity Guide: N-cyclopropylpyrazine-2-carboxamide vs. Standard Kinase Ligands

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on hit-to-lead optimization campaigns where researchers struggle to translate raw biochemical IC50​ values into actionable cellular efficacy. A recurring challenge in kinase drug discovery is balancing target affinity with pharmacokinetic viability.

This guide objectively compares the binding affinity and structural mechanics of N-cyclopropylpyrazine-2-carboxamide —an emerging, highly tunable core scaffold—against industry-standard ligands targeting the PERK (Protein kinase R-like endoplasmic reticulum kinase) and Chk1 (Checkpoint kinase 1) pathways.

Mechanistic Grounding: The Target Pathways

To understand the value of a ligand, we must first understand the biological architecture it disrupts. The N-cyclopropylpyrazine-2-carboxamide scaffold has demonstrated significant utility in inhibiting two distinct stress-response kinases:

  • PERK (Unfolded Protein Response): Under endoplasmic reticulum (ER) stress, PERK phosphorylates eIF2α, halting global translation to resolve protein misfolding[1]. Overactive PERK signaling is frequently hijacked by tumors to survive hypoxic microenvironments.

  • Chk1 (DNA Damage Response): Chk1 is a pivotal checkpoint kinase. When DNA damage occurs, ATR activates Chk1, which induces G2/M cell cycle arrest to allow for DNA repair[2]. Inhibiting Chk1 forces cancer cells with damaged DNA into lethal mitosis.

Pathways cluster_PERK PERK / UPR Pathway cluster_Chk1 Chk1 / DNA Damage Pathway ER_Stress ER Stress PERK PERK Kinase ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates Translation Translation Arrest eIF2a->Translation Induces DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR Senses Chk1 Chk1 Kinase ATR->Chk1 Activates Cell_Arrest G2/M Arrest Chk1->Cell_Arrest Induces

Caption: Dual targeting potential of N-cyclopropylpyrazine-2-carboxamide derivatives in PERK and Chk1 pathways.

Structural Basis for Binding Affinity

Why utilize the N-cyclopropylpyrazine-2-carboxamide scaffold instead of existing standards? The answer lies in the thermodynamics of the kinase hinge region.

  • The Pyrazine-2-Carboxamide Core: This motif acts as a highly efficient ATP-mimetic. The pyrazine nitrogen and the carboxamide NH/C=O act as a precise hydrogen bond acceptor/donor network, anchoring the molecule directly to the backbone amides of the kinase hinge region[1].

  • The Cyclopropyl Ring: Unlike flexible alkyl chains that suffer a high entropic penalty upon binding, the rigid cyclopropyl group perfectly fills the hydrophobic selectivity pocket adjacent to the hinge. This rigidity restricts rotational entropy, significantly improving the association rate ( kon​ ) and overall binding affinity.

Comparison with Standard Ligands
  • GSK2606414 (PERK Standard): Features a pyrrolopyrimidine core. While it achieves sub-nanomolar affinity for PERK[3], it suffers from off-target binding to KIT (Kd ~ 664 nM) and RIPK1, limiting its therapeutic window[4].

  • UCN-01 (Chk1 Standard): A staurosporine analog that utilizes a lactam hydroxyl for hinge binding. While it possesses exceptional affinity for Chk1 (Kd 1-3.5 nM), its clinical utility is severely hampered by its picomolar affinity for human α1-acid glycoprotein (AGP) in plasma, which sequesters the drug and nullifies bioavailability[5].

Quantitative Affinity Comparison

The following table summarizes the binding profiles, highlighting why scaffold hopping to pyrazine derivatives is a necessary evolutionary step in kinase inhibitor design.

LigandPrimary TargetBinding AffinityKey Structural InteractionPharmacological Limitation
N-cyclopropylpyrazine-2-carboxamide (Derivatives) PERK / Chk1 IC50​ : 10 - 150 nMPyrazine N & Carboxamide H-bonds at hingeRequires side-chain tuning for absolute kinase selectivity
GSK2606414 PERK IC50​ : < 1 nMPyrrolopyrimidine coreOff-target KIT/RIPK1 binding
UCN-01 Chk1 Kd​ : 1 - 3.5 nMLactam hydroxyl H-bondHigh AGP plasma protein binding

Experimental Workflow: Validating Binding Kinetics via SPR

To objectively compare these ligands, steady-state IC50​ assays are insufficient. As an application scientist, I mandate the use of Surface Plasmon Resonance (SPR) to capture real-time kinetic data ( kon​ , koff​ , and Kd​ ). Below is the self-validating protocol for this workflow.

Step-by-Step Methodology
  • Surface Preparation & Kinase Immobilization:

    • Action: Immobilize the recombinant kinase domain (e.g., PERK or Chk1) onto a CM5 sensor chip using standard EDC/NHS amine coupling.

    • Causality: The immobilization buffer pH must be ~0.5 units below the kinase's isoelectric point (pI). This induces a net positive charge on the protein, driving electrostatic pre-concentration onto the negatively charged carboxymethyl dextran matrix before covalent linkage occurs.

  • Buffer Matching & Analyte Preparation:

    • Action: Prepare the N-cyclopropylpyrazine-2-carboxamide ligand and standard compounds in a running buffer containing exactly 1-5% DMSO.

    • Causality: Small molecules require DMSO for solubility. However, DMSO has a high refractive index. Even a 0.1% mismatch between the running buffer and the sample will cause massive bulk shift artifacts, obscuring the true binding signal.

  • Multi-Cycle Kinetic Injection:

    • Action: Inject the ligand in a 2-fold concentration series (e.g., 1 nM to 1000 nM) over the active and reference flow cells at a high flow rate (30-50 µL/min).

    • Causality: High flow rates minimize mass transport limitation. Capturing a wide concentration range ensures accurate global fitting to a 1:1 Langmuir binding model, allowing precise extraction of the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Regeneration:

    • Action: If the koff​ is extremely slow (common with high-affinity standards like GSK2606414), apply a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5).

    • Causality: This transiently disrupts the hydrogen bonds at the hinge region, stripping the ligand without denaturing the immobilized kinase, ensuring the surface is viable for subsequent cycles.

SPR_Workflow N1 1. Sensor Chip Preparation (Immobilize Kinase) N2 2. Baseline Stabilization (Running Buffer) N1->N2 N3 3. Ligand Injection (Concentration Series) N2->N3 N4 4. Association Phase (Measure Kon) N3->N4 N5 5. Dissociation Phase (Measure Koff) N4->N5 N6 6. Kinetic Analysis (Calculate Kd) N5->N6

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining ligand-kinase binding kinetics.

References

[1] Title: WO2021041973A1 - Perk inhibiting compounds Source: Google Patents URL:

[2] Title: CA2484209C - Protein kinase modulators and methods of use Source: Google Patents URL:

[5] Title: The structural basis for high affinity binding of α1-acid glycoprotein to the potent antitumor compound UCN-01 Source: PMC (NIH) URL:[Link]

[4] Title: The unfolded protein response modulators GSK2606414 and KIRA6 are potent KIT inhibitors Source: PMC (NIH) URL:[Link]

[3] Title: Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development Source: PMC (NIH) URL:[Link]

Sources

Mass spectrometry fragmentation pathways of N-cyclopropylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: HRMS vs. QqQ Mass Spectrometry for the Elucidation and Quantification of N-Cyclopropylpyrazine-2-carboxamide

N-cyclopropylpyrazine-2-carboxamide is a critical structural motif and pharmacophore found in numerous bioactive compounds, including novel kinase inhibitors and targeted therapeutics [1]. During drug metabolism and pharmacokinetics (DMPK) studies, analytical scientists face a dual challenge: accurately elucidating the fragmentation pathways of this core structure to identify unknown metabolites, and establishing highly sensitive, high-throughput assays for its quantification in biological matrices.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Quadrupole Time-of-Flight or Q-TOF) against Triple Quadrupole (QqQ) platforms. By dissecting the specific mass spectrometry fragmentation pathways of N-cyclopropylpyrazine-2-carboxamide, we provide a definitive framework for selecting the optimal analytical product for your drug development pipeline.

Mechanistic Fragmentation Pathway (The "Why")

Understanding the intrinsic gas-phase chemistry of your analyte is the prerequisite for both qualitative structural elucidation and quantitative assay development. In positive electrospray ionization (ESI+), N-cyclopropylpyrazine-2-carboxamide (Exact Mass: 163.0746 Da) readily forms a protonated precursor ion [M+H]+ at m/z 164.0824 [3].

Causality of Cleavage: Protonation predominantly occurs at the amide nitrogen or the highly basic pyrazine ring nitrogens. When the amide nitrogen is protonated, the C-N bond is significantly weakened. Upon collision-induced dissociation (CID), this leads to the inductive cleavage of the exocyclic amide bond. The molecule expels neutral cyclopropylamine (57.0578 Da), yielding a highly resonance-stabilized pyrazinoyl acylium cation at m/z 107.0245 [2].

Secondary fragmentation involves the loss of carbon monoxide (CO, 27.9949 Da) from the acylium ion, generating the pyrazinyl cation at m/z 79.0296. Alternatively, charge retention on the amine fragment yields a protonated cyclopropylamine ion at m/z 58.0657.

G M [M+H]+ m/z 164.0824 F1 [Pyrazinoyl]+ m/z 107.0245 M->F1 - Cyclopropylamine (-57.0578 Da) F3 [Cyclopropylamine+H]+ m/z 58.0657 M->F3 Amide Cleavage Charge Retention F2 [Pyrazinyl]+ m/z 79.0296 F1->F2 - CO (-27.9949 Da)

Fragmentation pathway of N-cyclopropylpyrazine-2-carboxamide via ESI-MS/MS.

Platform Comparison: HRMS (Q-TOF) vs. QqQ

While both platforms utilize CID, their architectures serve fundamentally different purposes in DMPK workflows.

  • Q-TOF (e.g., Agilent 6546 or Thermo Q-Exactive): Delivers high mass accuracy (<2 ppm) and high resolution (>60,000 FWHM). It is the gold standard for structural elucidation because it allows for mass defect filtering, enabling the identification of unexpected metabolites (e.g., hydroxylation on the cyclopropyl ring) without prior knowledge of their transitions [3].

  • QqQ (e.g., Waters Xevo TQ-XS or Sciex 7500): Operates at unit resolution but offers superior duty cycles in Multiple Reaction Monitoring (MRM) mode. It physically filters out background noise at Q1 and Q3, making it the superior product for sub-nanogram quantification in complex matrices like plasma.

Table 1: Exact vs. Nominal Mass Assignments

Ion SpeciesFormulaExact Mass (Q-TOF)Nominal Mass (QqQ)Structural Assignment
Precursor C8H10N3O+164.0824164.1Protonated parent molecule
Product 1 C5H3N2O+107.0245107.0Pyrazinoyl cation (Amide cleavage)
Product 2 C4H3N2+79.029679.0Pyrazinyl cation (Loss of CO)
Product 3 C3H8N+58.065758.1Protonated cyclopropylamine

Table 2: Performance Comparison

ParameterHRMS (e.g., Agilent 6546 Q-TOF)QqQ (e.g., Sciex 7500)
Primary Application Metabolite ID, Structural ElucidationHigh-throughput PK Quantification
Mass Resolution >60,000 FWHM (High)~0.7 Da FWHM (Unit)
Sensitivity (LLOQ) ~5-10 ng/mL< 0.1 ng/mL
Linear Dynamic Range 3-4 logs5-6 logs
Data Acquisition Data-Dependent MS/MS (ddMS2)Multiple Reaction Monitoring (MRM)

Experimental Protocols: Self-Validating Workflows

To ensure scientific trustworthiness, the following protocols incorporate self-validating steps, including real-time matrix effect monitoring and dynamic collision energy ramping.

Protocol A: Structural Elucidation via Q-TOF

Objective: Map the complete fragmentation tree and identify trace metabolites.

  • Sample Preparation: Spike N-cyclopropylpyrazine-2-carboxamide into human liver microsomes (HLM). Quench with ice-cold acetonitrile (1:3 v/v) containing a stable isotope-labeled internal standard (SIL-IS). Centrifuge at 14,000 x g for 15 mins.

  • Chromatography: Inject 2 µL onto a C18 sub-2 µm column (e.g., Waters Acquity UPLC BEH C18). Use a 15-minute gradient from 5% to 95% Acetonitrile (0.1% Formic Acid). Validation check: Ensure the SIL-IS peak shape is symmetric (tailing factor <1.2) to confirm column integrity.

  • MS Acquisition (ddMS2): Set precursor mass range to m/z 100-1000. Crucial Step: Apply a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV. Why? The exocyclic amide bond cleaves readily at ~15-20 eV, but cross-ring cleavage of the rigid pyrazine core requires >35 eV. Stepped NCE ensures both precursor and low-mass product ions (m/z 79.0296) are captured in a single composite spectrum.

  • Data Processing: Apply a mass defect filter centered around the pyrazine core (mass defect ~0.0245) to isolate structurally related metabolites from the HLM background matrix.

Protocol B: High-Throughput Quantification via QqQ

Objective: Achieve LLOQ < 1 ng/mL in plasma.

  • Sample Preparation: Perform solid-phase extraction (SPE) on 50 µL of plasma to minimize ion suppression.

  • MRM Optimization: Infuse a 100 ng/mL neat standard at 10 µL/min. Select the 164.1 -> 107.0 transition as the Quantifier (highest abundance, optimized CE = 18 eV). Select the 164.1 -> 79.0 transition as the Qualifier (optimized CE = 32 eV).

  • Self-Validating Matrix Check: Implement a post-column infusion of the analyte during a blank matrix injection. Why? Any dip in the baseline MS signal indicates co-eluting matrix suppression zones, dictating whether the LC gradient needs adjustment before running the actual cohort.

  • Acquisition: Run a 3-minute ballistic LC gradient. Set Q1 and Q3 to unit resolution (0.7 Da FWHM) with a dwell time of 25 ms per transition to ensure >15 data points across the 3-second LC peak.

G Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (C18, Gradient) Sample->LC Split Platform Selection LC->Split QTOF HRMS (Q-TOF) Full Scan / ddMS2 Split->QTOF Qualitative QQQ QqQ-MS MRM Mode Split->QQQ Quantitative ID Metabolite ID & Structural Elucidation QTOF->ID Quant High-Sensitivity Targeted Quantitation QQQ->Quant

Workflow comparing Q-TOF and QqQ platforms for DMPK analysis.

Conclusion

For N-cyclopropylpyrazine-2-carboxamide, the choice of MS platform dictates the analytical outcome. Q-TOF products are indispensable during the early discovery phase for mapping the m/z 107.0245 and m/z 79.0296 fragmentation pathways and identifying metabolic liabilities. However, once the primary transitions are established, QqQ platforms provide the unmatched sensitivity and linear dynamic range required for late-stage pharmacokinetic quantification.

References

  • Source: google.
  • Source: nih.
  • Source: acs.

Comparative Efficacy of N-cyclopropylpyrazine-2-carboxamide Derivatives in HPK1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of immuno-oncology, the quest for novel therapeutic targets that can reinvigorate the body's own immune system to fight cancer is paramount. One such target that has garnered significant attention is Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a crucial negative regulator of T-cell activation. Pharmacological inhibition of HPK1 presents a promising strategy to enhance anti-tumor immunity. This guide provides a comprehensive comparative analysis of a novel class of HPK1 inhibitors, N-cyclopropylpyrazine-2-carboxamide derivatives, against other prominent HPK1 inhibitors in various stages of development.

The Central Role of HPK1 in T-Cell Attenuation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as an intracellular checkpoint that dampens T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to the formation of a critical signalosome involving the adaptor protein SLP-76. HPK1 is recruited to this complex and phosphorylates SLP-76 at Serine 376. This phosphorylation event triggers the recruitment of 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76. The net result is a termination of the T-cell activation signal, leading to reduced proliferation and cytokine production. By inhibiting the kinase activity of HPK1, this intrinsic brake on T-cell function can be released, leading to a more robust and sustained anti-tumor immune response.

HPK1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Engagement cluster_HPK1_Regulation HPK1-Mediated Inhibition cluster_Downstream_Effects T-Cell Response TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 SLP76 SLP-76 ZAP70->SLP76 HPK1 HPK1 ZAP70->HPK1 Activates pSLP76 pSLP-76 (Ser376) Activation T-Cell Activation SLP76->Activation HPK1->SLP76 Degradation SLP-76 Degradation pSLP76->Degradation Degradation->Activation Inhibits Inhibitor N-cyclopropylpyrazine- 2-carboxamide & Alternatives Inhibitor->HPK1 Inhibits Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (e.g., IL-2) Activation->Cytokines

Caption: HPK1 signaling pathway in T-cell activation and its inhibition.

Comparative Efficacy of HPK1 Inhibitors

The development of small molecule inhibitors targeting HPK1 has been a focal point of many pharmaceutical research programs. This guide compares a representative N-cyclopropylpyrazine-2-carboxamide derivative from patent WO2023001794A1 with several other notable HPK1 inhibitors that are in preclinical or clinical development. The efficacy of these compounds is primarily assessed through in vitro biochemical assays measuring direct kinase inhibition and cell-based assays quantifying the downstream effects on T-cell signaling and function.

Compound Scaffold Class Biochemical HPK1 IC50 (nM) Cellular pSLP-76 IC50 (nM) IL-2 Release EC50 (nM) Developer/Source
Example 213 from WO2023001794A1 *Pyrazine-2-carboxamideAABAstraZeneca[1]
CFI-402411 Not Disclosed4.0 ± 1.3--Treadwell Therapeutics[2]
BGB-15025 Not Disclosed1.04Potent ReductionInduces IL-2BeiGene[3][4][5]
NDI-101150 Isoindolinone0.741-Nimbus Therapeutics[6]
PF-07265028 Lactam/Azalactam<0.05 (Ki)17-Pfizer
GNE-1858 Spiro-azaindoline1.91.9-Genentech[1]

*Note on Data from WO2023001794A1: The patent provides activity ranges for its exemplified compounds. For Example 213, a representative N-cyclopropylpyrazine-2-carboxamide, the HPK1 IC50 and pSLP-76 IC50 are in range 'A', which denotes a value of ≤ 10 nM. The IL-2 release EC50 is in range 'B', which denotes a value between 10 and 100 nM[1].

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the efficacy of HPK1 inhibitors.

In Vitro HPK1 Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to enzyme activity.

Kinase_Assay_Workflow Start Start Step1 Prepare Assay Plate: Add HPK1 enzyme, substrate (e.g., MBP), and varying concentrations of inhibitor. Start->Step1 Step2 Initiate Kinase Reaction: Add ATP solution. Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. Step3->Step4 Step5 Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent. Step4->Step5 Step6 Measure Luminescence Step5->Step6 End Calculate IC50 Step6->End

Caption: Workflow for the in vitro HPK1 kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Reconstitute recombinant human HPK1 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in the kinase buffer. Prepare serial dilutions of the N-cyclopropylpyrazine-2-carboxamide and comparator compounds in DMSO, then dilute further in kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add the diluted compounds.

  • Enzyme Addition: Add the HPK1 enzyme solution to each well.

  • Reaction Initiation: Add a mixture of ATP and substrate to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for HPK1.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Following a 40-minute incubation, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. After a 30-minute incubation, measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-SLP-76 (pSLP-76) Assay

This assay measures the phosphorylation of SLP-76 at Serine 376 in a cellular context, providing a direct readout of HPK1 target engagement and inhibition.

Methodology:

  • Cell Culture and Plating: Use a human T-cell line (e.g., Jurkat) or isolated human Peripheral Blood Mononuclear Cells (PBMCs). Plate the cells in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the HPK1 inhibitors or DMSO (vehicle control) for 1-2 hours.

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 15-30 minutes at 37°C to activate the TCR signaling pathway and induce HPK1-mediated phosphorylation of SLP-76.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • pSLP-76 Detection: Quantify the levels of pSLP-76 (Ser376) and total SLP-76 in the cell lysates using a sensitive immunoassay method such as ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or Western blotting.

  • Data Analysis: Normalize the pSLP-76 signal to the total SLP-76 signal to account for any variations in cell number or protein loading. Calculate the percent inhibition of pSLP-76 phosphorylation for each inhibitor concentration relative to the stimulated DMSO control. Determine the cellular IC50 value by fitting the dose-response data to a suitable model.

T-Cell IL-2 Release Assay

This functional assay measures the production and secretion of Interleukin-2 (IL-2), a key cytokine indicative of T-cell activation and proliferation.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

  • Cell Plating and Treatment: Plate the PBMCs in a 96-well plate and treat with serial dilutions of the HPK1 inhibitors or DMSO vehicle control.

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a CO₂ incubator to allow for T-cell activation and cytokine secretion.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit or a bead-based immunoassay (e.g., Luminex).

  • Data Analysis: Plot the measured IL-2 concentration against the logarithm of the inhibitor concentration. The EC50 value, representing the concentration of the inhibitor that elicits a half-maximal increase in IL-2 production, can be determined from this dose-response curve.

Conclusion

The N-cyclopropylpyrazine-2-carboxamide scaffold represents a promising new class of potent HPK1 inhibitors. As demonstrated by the data from patent WO2023001794A1, these compounds exhibit low nanomolar biochemical and cellular potency, leading to enhanced T-cell function as measured by IL-2 release. When compared to other notable HPK1 inhibitors, the N-cyclopropylpyrazine-2-carboxamide derivatives demonstrate comparable in vitro efficacy. The continued development and characterization of this and other series of HPK1 inhibitors will be crucial in advancing this therapeutic strategy towards clinical application in immuno-oncology. The experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of these promising therapeutic agents.

References

  • WO2023001794A1 - Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer - Google P
  • Liu, Y., et al. (2022). Abstract 5541: BGB-15025, a potent and selective HPK1 inhibitor, is efficacious as a single agent or in combination with PD-1 antibody in multiple tumor models. Cancer Research, 82(12_Suppl), 5541-5541. (URL: [Link])

  • BGB-15025, a potent and selective HPK1 inhibitor, is efficacious as a single agent or in combination with PD.
  • Abstract 5541: BGB-15025, a potent and selective HPK1 inhibitor, is efficacious as a single agent or in combination with PD-1 antibody in multiple tumor models - ResearchGate. (URL: [Link])

  • GNE-1858 is an ATP-competitive Hematopoietic Progenitor Kinase-1 (HPK1) Inhibitor. (URL: [Link])

  • results - Nimbus Therapeutics. (URL: [Link])

  • 489 TWT-101: a phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer. (URL: [Link])

  • GNE-1858 | HPK1抑制剂 - MCE. (URL: [Link])

  • An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC. (URL: [Link])

  • 3.6. In Vitro Kinase Inhibition Assay - Bio-protocol. (URL: [Link])

  • Preclinical characterization of NDI-101150 presented - BioWorld. (URL: [Link])

  • Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

Sources

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